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Core Science & Biosynthesis

Foundational

Deciphering the Mechanism of Action of Pyridomycin in Mycobacterium tuberculosis: A Technical Whitepaper

Executive Summary The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the efficacy of frontline therapeutics, necessitating the discovery of novel agents with alternative mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely compromised the efficacy of frontline therapeutics, necessitating the discovery of novel agents with alternative mechanisms of action. Isoniazid (INH), a cornerstone of TB therapy, targets InhA , an essential NADH-dependent enoyl-acyl carrier protein (ACP) reductase in the Type II fatty acid synthesis (FAS-II) pathway. However, INH is a prodrug requiring activation by the mycobacterial catalase-peroxidase KatG. The vast majority of clinical INH resistance stems from mutations in katG (e.g., S315T), rendering the drug inert.

Pyridomycin , a naturally occurring cyclodepsipeptide produced by Dactylosporangium fulvum and Streptomyces pyridomyceticus, has re-emerged as a potent antimycobacterial agent. As a direct, competitive inhibitor of InhA, pyridomycin entirely bypasses the KatG activation bottleneck, maintaining potent bactericidal activity against INH-resistant clinical isolates . This whitepaper details the structural mechanism, target deconvolution protocols, and metabolic optimization of pyridomycin.

Structural Basis of Action: Direct Inhibition of InhA

While both INH and pyridomycin target the same essential enzyme (InhA), their molecular mechanisms are fundamentally distinct. INH is activated by KatG to form an INH-NAD adduct, which subsequently binds to and occludes the lipid substrate-binding site of InhA.

Conversely, crystallographic and biochemical studies demonstrate that pyridomycin acts as a direct, competitive inhibitor of the NADH-binding pocket of InhA . By occupying the cofactor binding site, pyridomycin prevents the requisite hydride transfer necessary for the reduction of long-chain enoyl-ACPs. This identifies a novel, highly vulnerable druggable pocket within InhA, ensuring that the structural integrity of the FAS-II pathway is compromised without reliance on upstream prodrug activation.

MOA KatG KatG (Catalase-Peroxidase) INHNAD INH-NAD Adduct KatG->INHNAD NAD+ Coupling INH Isoniazid (Prodrug) INH->KatG Activation InhA InhA (Enoyl-ACP Reductase) INHNAD->InhA Binds Substrate Site PYR Pyridomycin PYR->InhA Binds NADH Site Mycolic Mycolic Acid Synthesis InhA->Mycolic Catalyzes FAS-II CellWall Cell Wall Integrity Mycolic->CellWall Essential Component

Fig 1: Comparative mechanism of InhA inhibition by Isoniazid and Pyridomycin in M. tuberculosis.

Experimental Workflows: Target Deconvolution & Validation

To rigorously establish InhA as the principal target of pyridomycin, researchers employ a combination of forward genetics and biochemical lipid profiling. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Target Deconvolution via Spontaneous Resistance Generation

Causality: Spontaneous resistance frequency (typically 10−7 to 10−9 ) allows for the selection of target-specific mutants without the confounding off-target effects of chemical mutagenesis. Whole-genome sequencing (WGS) provides an unbiased view of all single nucleotide polymorphisms (SNPs), avoiding "candidate gene" bias.

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD600 ~0.6). Rationale: Ensures active replication and optimal target expression.

  • Mutant Selection: Plate 108 to 109 CFU on Middlebrook 7H10 agar containing pyridomycin at 5× to 10× the Minimum Inhibitory Concentration (MIC). Rationale: High concentration prevents the growth of persisters, selecting only for true genetic resistance.

  • Incubation: Incubate at 37°C for 3–4 weeks until distinct colonies emerge.

  • Genomic Analysis: Extract genomic DNA using a CTAB/lysozyme method and perform WGS. Align reads to the H37Rv reference genome to identify SNPs (commonly found in the inhA promoter or open reading frame).

  • Genetic Validation (Self-Validation Step): Transform the resistant mutant with an integrative plasmid carrying the wild-type inhA allele. Rationale: Restoration of pyridomycin susceptibility in the complemented strain definitively proves that the identified SNP is the sole driver of resistance.

Workflow Culture M. tuberculosis H37Rv Selection Agar Selection (10x MIC) Culture->Selection Plating Mutants Resistant Mutants Selection->Mutants 3-4 Weeks Incubation WGS Whole-Genome Sequencing Mutants->WGS gDNA Extraction SNP SNP Identification (inhA) WGS->SNP Bioinformatic Alignment Validation Genetic Complementation SNP->Validation Target Confirmation

Fig 2: Experimental workflow for target deconvolution via whole-genome sequencing of mutants.

Protocol B: Radiometric Thin-Layer Chromatography (TLC) for Mycolic Acid Profiling

Causality: To prove that InhA inhibition translates to a block in mycolic acid synthesis, lipid biosynthesis must be tracked in real-time. Incorporating 14 C-acetate highlights de novo synthesis, distinguishing newly formed lipids from the pre-existing cell wall.

  • Drug Treatment: Treat mid-log phase M. tuberculosis cultures with pyridomycin at 0.5×, 1×, and 5× MIC.

  • Pulse-Labeling: Add 1 µCi/mL of [1,2- 14 C]-acetate and incubate for 12–24 hours. Rationale: Acetate is a universal precursor for FAS-I and FAS-II pathways.

  • Lipid Extraction: Harvest cells and extract lipids using a biphasic chloroform/methanol/water system (Folch extraction). Rationale: The organic phase selectively partitions highly hydrophobic mycolic acids away from polar cellular debris.

  • Resolution & Visualization: Resolve lipid classes via TLC using a hexane/ethyl acetate solvent system. Visualize via autoradiography.

  • Internal Control (Self-Validation Step): Observe the preservation of standard phospholipid bands. Rationale: The specific disappearance of the mycolic acid band, while other lipids remain intact, confirms that pyridomycin specifically halts the FAS-II pathway rather than causing generalized metabolic collapse.

Quantitative Data: Susceptibility and Kinetic Parameters

The direct inhibition mechanism of pyridomycin yields a unique susceptibility profile compared to standard frontline drugs. The table below summarizes the comparative efficacy and binding kinetics, demonstrating pyridomycin's ability to overcome KatG-mediated resistance.

Strain / Enzyme ProfileIsoniazid (INH) MICPyridomycin MICMechanistic Note
M. tuberculosis H37Rv (Wild-Type) 0.02 – 0.05 µg/mL0.31 – 0.62 µg/mLBaseline susceptibility for both agents.
M. tuberculosis (KatG S315T Mutant) > 10.0 µg/mL0.31 – 0.62 µg/mLPyridomycin bypasses the requirement for KatG activation.
M. tuberculosis (inhA promoter mutant) ~ 1.0 µg/mL~ 2.5 µg/mLTarget overexpression confers cross-resistance to both drugs.
InhA Enzyme Affinity (Target Site) Binds Lipid Substrate SiteCompetitive with NADHPyridomycin binds a distinct, highly druggable cofactor pocket.

Pharmacokinetics and Semisynthetic Optimization

While pyridomycin exhibits potent in vitro bactericidal activity, its clinical translation has historically been hampered by poor metabolic stability. The molecule undergoes rapid hepatic clearance, primarily due to the metabolically labile hydroxypicolinic acid moiety .

To address this liability, recent drug development efforts have utilized semisynthetic approaches. By replacing the labile hydroxypicolinic acid group with alternative heteroaromatic structures, researchers have successfully generated pyridomycin derivatives that exhibit enhanced in vitro metabolic stability and superior on-target potency. Furthermore, the elucidation of the biosynthetic gene cluster (PyrE-PyrF-PyrG hybrid NRPS/PKS system) has opened avenues for generating novel analogues through genetic manipulation and mutasynthesis .

Conclusion

Pyridomycin represents a critical breakthrough in the structural biology of anti-tubercular drug design. By acting as a direct, competitive inhibitor of the InhA NADH-binding site, it circumvents the most prevalent mechanisms of isoniazid resistance. Coupled with modern semisynthetic optimization to enhance pharmacokinetic stability, the pyridomycin scaffold offers a highly validated, mechanistically distinct pathway for the development of next-generation therapeutics against MDR-TB.

References

  • Towards a new tuberculosis drug: pyridomycin - nature's isoniazid. EMBO Molecular Medicine (2012). URL:[Link]

  • Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. Journal of Medicinal Chemistry (2023). URL:[Link]

  • How Mycobacterium tuberculosis drug resistance has shaped anti-tubercular drug discovery. Frontiers in Cellular and Infection Microbiology (2022). URL:[Link]

  • Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin. Applied and Environmental Microbiology (2020). URL:[Link]

Exploratory

A Comprehensive Technical Guide to the Biosynthesis of Pyridomycin in Streptomyces

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Pyridomycin is a potent antimycobacterial natural product produced by Streptomyces pyridomyceticus.[1] It exhibits a unique mechanism of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridomycin is a potent antimycobacterial natural product produced by Streptomyces pyridomyceticus.[1] It exhibits a unique mechanism of action by inhibiting the InhA enoyl-ACP reductase, a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[2][3] This activity makes it a compelling lead compound for developing new antituberculosis drugs, especially against isoniazid-resistant strains.[3] Structurally, pyridomycin is a complex 12-membered cyclodepsipeptide, assembled from a collection of unusual precursors including 3-hydroxypicolinic acid (3-HPA), the rare amino acid 3-(3-pyridyl)-L-alanine (3-Pal), and a 2-hydroxy-3-methylpent-2-enoic acid moiety.[1] Its biosynthesis is a fascinating example of metabolic engineering, orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. This guide provides an in-depth exploration of the pyridomycin biosynthetic pathway, detailing the genetic architecture of the biosynthetic gene cluster (BGC), the function of each enzymatic module in the core assembly line, and the critical roles of accessory and tailoring enzymes that complete the molecule's intricate structure. We will dissect the key experimental evidence that has illuminated this pathway, from gene knockout studies to in vitro biochemical characterizations, offering a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

The Pyridomycin Biosynthetic Gene Cluster (BGC)

The complete blueprint for pyridomycin production is encoded within a contiguous 42.5-kb region of the Streptomyces pyridomyceticus NRRL B-2517 genome.[1][4] The identification and sequencing of this pyr gene cluster revealed 26 putative open reading frames (ORFs) responsible for the synthesis of precursors, the core assembly of the molecule, and its subsequent chemical modifications.[1]

Genetic Organization

At the heart of the cluster lies a set of large, multifunctional genes—pyrE, pyrF, and pyrG—that encode the core NRPS-PKS machinery.[1][2] These are flanked by genes responsible for the biosynthesis of the 3-HPA starter unit (pyrA, pyrU), the unusual 3-Pal building block, and essential tailoring enzymes such as the trans-acting ketoreductase pyr2.[1][2][5]

gene_cluster cluster_pyr Pyridomycin ('pyr') Biosynthetic Gene Cluster (~42.5 kb) pyr2 pyr2 (trans-KR) pyrA pyrA (A) pyr2->pyrA pyrU pyrU (PCP) pyrA->pyrU pyrE pyrE (NRPS) pyrU->pyrE pyrF pyrF (PKS) pyrE->pyrF pyrG pyrG (NRPS) pyrF->pyrG pyrH pyrH (MbtH-like) pyrG->pyrH pyr9_cassette pyr9 etc. (3-Pal supply) pyrH->pyr9_cassette assembly_line cluster_precursors Precursors Loading Loading Module PyrA (A) PyrU (PCP) Module1 Module 1 (PyrE) C A PCP Loading->Module1 Initiation Module2 Module 2 (PyrE) C A PCP Module1->Module2 Elongation Module3 Module 3 (PyrF) KS AT MT ACP Module2->Module3 Elongation Module4 Module 4 (PyrG) C A1 A2 KR PCP Module3->Module4 Elongation Release Cyclization & Release Module4->Release Termination HPA 3-HPA HPA->Loading:head Thr L-Threonine Thr->Module1:head Pal 3-Pal Pal->Module2:head Prop Propionate Prop->Module3:head KVC α-keto-β- methylvaleric acid KVC->Module4:head

Caption: The modular assembly line for pyridomycin biosynthesis.

Critical Tailoring Steps and Precursor Biosynthesis

The core assembly line does not account for all features of the final pyridomycin molecule. Key chemical transformations are performed by dedicated enzymes acting either during or after assembly, and the supply of unusual precursors is handled by specialized pathways.

Pyr2: A trans-acting Ketoreductase

A central puzzle in the pyridomycin pathway was the origin of the hydroxyl group at the C-10 position. The PKS module PyrF, which incorporates the precursor at this position, lacks a KR domain to perform this reduction. [2]The discovery of the function of Pyr2 provided the answer.

  • Experimental Causality: Researchers created a Δpyr2 knockout mutant of S. pyridomyceticus. This mutant strain ceased to produce pyridomycin. Instead, it accumulated a new analog, named pyridomycin B. [2][6]Structural elucidation of pyridomycin B revealed it possessed a keto group at C-10 (instead of a hydroxyl) and had a saturated side chain where the enolic acid moiety should be. [7][6]This definitively proved that Pyr2 acts as a trans-ketoreductase, modifying the polyketide-peptide intermediate while it is still tethered to the assembly line. [7]Furthermore, this finding implicated Pyr2 in the subsequent dehydration step that forms the critical double bond of the enolic acid moiety. [7][6]

pyr2_workflow cluster_products Observed Products WT Wild-Type S. pyridomyceticus KO Gene Knockout (Δpyr2) WT->KO Pyr Pyridomycin WT->Pyr Mutant Mutant Strain (HTT12) KO->Mutant Comp Complementation (add back pyr2) Mutant->Comp PyrB Pyridomycin B Mutant->PyrB Comp->WT NoPyr No Production

Caption: Experimental workflow demonstrating the function of the pyr2 gene.

De Novo Biosynthesis of 3-(3-Pyridyl)-L-alanine (3-Pal)

The rare amino acid 3-Pal is not a common cellular metabolite and must be synthesized de novo. Recent studies have shown this is accomplished by a dedicated PKS-NRPS hybrid system within the pyr cluster. [5]The pathway involves the activation of nicotinic acid (by an NRPS A-domain, Pyr14) and 1,3-bisphosphoglycerate. [5][8]These precursors are loaded onto carrier proteins and then condensed by a Type I PKS enzyme, Pyr9. Subsequent hydrolysis and transamination yield L-3-Pal, which is then available for incorporation by the main PyrE assembly line. [5]This discovery highlights the remarkable versatility of PKS-NRPS machinery in generating unusual building blocks.

Experimental Methodologies

The elucidation of the pyridomycin pathway relied on a suite of genetic and biochemical techniques that serve as a model for natural product research.

Protocol: Gene Inactivation in S. pyridomyceticus

This protocol describes a standard method for creating targeted gene knockouts, essential for functional characterization. [9]

  • Construct Design: A "disruption cassette" is created via PCR. This cassette contains an antibiotic resistance gene (e.g., apramycin) flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., pyr2).

  • Plasmid Construction: The cassette is cloned into a temperature-sensitive E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces.

  • Intergeneric Conjugation: The resulting plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. pyridomyceticus via conjugation on a suitable medium (e.g., 2CM agar).

  • Selection for Crossover: Exconjugants are selected using the appropriate antibiotic (e.g., apramycin). Because the plasmid cannot replicate, antibiotic resistance can only be maintained if the cassette integrates into the chromosome. A double-crossover event, where the cassette replaces the target gene, is the desired outcome.

  • Verification: Putative mutants are verified by PCR using primers that anneal outside the recombination region. The size of the PCR product will differ between the wild-type and the mutant, confirming gene replacement.

Protocol: Fermentation and Metabolite Analysis

This protocol outlines the process for cultivating the organism and analyzing its metabolic products. [9]

  • Seed Culture: A seed culture of S. pyridomyceticus (wild-type or mutant) is grown in a suitable broth (e.g., Tryptic Soy Broth) for 2 days at 30°C with shaking.

  • Production Culture: The seed culture is used to inoculate a larger volume of production medium (e.g., 2.5% glucose, 1.5% soybean meal, salts). The culture is incubated for 3-5 days at 30°C with vigorous shaking.

  • Extraction: The culture broth is harvested, and the supernatant is extracted with an organic solvent such as ethyl acetate. The organic layer is collected and evaporated to dryness.

  • LC-MS Analysis: The dried extract is redissolved in a suitable solvent (e.g., acetonitrile) and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Column: A reverse-phase column (e.g., C18) is used.

    • Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is used to separate the metabolites.

    • Detection: A UV detector (set to ~305 nm for pyridomycin) and a mass spectrometer are used. Pyridomycin production is confirmed by comparing the retention time and the mass-to-charge ratio ([M+H]⁺) to an authentic standard. [9]

Conclusion and Future Directions

The biosynthesis of pyridomycin in Streptomyces is a masterclass in enzymatic precision and complexity. It is assembled by a hybrid NRPS-PKS system that utilizes a discrete loading module, an unusual NRPS with an embedded KR domain, and a crucial trans-acting reductase. Furthermore, the pathway includes a self-contained PKS-NRPS system for the synthesis of its own rare amino acid precursor.

This detailed understanding provides a powerful platform for future research and development. Key areas for exploration include:

  • Pathway Engineering: The modular nature of the assembly line offers opportunities for combinatorial biosynthesis. Swapping domains or modules could generate novel pyridomycin analogs with altered structures and potentially improved pharmacological properties.

  • Enzymatic Mechanisms: The unique catalytic mechanisms of enzymes like PyrG (with its dual A-domains and embedded KR) and Pyr2 (a trans-acting tailoring enzyme) warrant further detailed biochemical and structural investigation.

  • Regulatory Networks: Elucidating the regulatory control of the pyr gene cluster could lead to strategies for overproducing pyridomycin for clinical development.

By continuing to unravel the intricacies of this pathway, scientists can harness the biosynthetic power of Streptomyces to combat the pressing global health threat of tuberculosis.

References

  • Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin. Applied and Environmental Microbiology. [Link]

  • Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517. Journal of Biological Chemistry. [Link]

  • Identification and characterization of the pyridomycin biosynthetic gene cluster of Streptomyces pyridomyceticus NRRL B-2517. PubMed. [Link]

  • Characterization of pyridomycin B reveals the formation of functional groups in antimycobacterial pyridomycin. bioRxiv. [Link]

  • Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin. Applied and Environmental Microbiology - ASM Journals. [Link]

  • Organization of the pyridomycin biosynthetic gene cluster and model for the biosynthesis of pyridomycin. ResearchGate. [Link]

  • (PDF) Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517. ResearchGate. [Link]

  • Biosynthesis of the l-Pyridylalanine Moiety in Antimycobacterial Pyridomycin via a PKS-NRPS Hybrid System. Organic Letters. [Link]

  • Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 - Supplemental Materials. Semantic Scholar. [Link]

  • The biosynthetic gene cluster of the C-nucleoside antibiotic pyrazomycin with a rare pyrazole moiety. bioRxiv. [Link]

  • Functional Characterization of PyrG, an Unusual Nonribosomal Peptide Synthetase Module from the Pyridomycin Biosynthetic Pathway. PubMed. [Link]

  • Characterization of pyridomycin B reveals the formation of functional groups in antimycobacterial pyridomycin. bioRxiv. [Link]

  • Biosynthesis of the l-Pyridylalanine Moiety in Antimycobacterial Pyridomycin via a PKS-NRPS Hybrid System. ACS Publications. [Link]

  • Pyridomycin. Working Group for New TB Drugs. [Link]

Sources

Foundational

Structural Elucidation of the Pyridomycin-InhA Complex: A Paradigm Shift in Antimycobacterial Drug Design

Executive Summary Tuberculosis (TB) remains a critical global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb)[1]. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tuberculosis (TB) remains a critical global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb)[1]. The frontline prodrug isoniazid (INH) targets the enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis[2]. However, INH requires activation by the catalase-peroxidase KatG, and mutations in the katG gene are the primary drivers of clinical INH resistance[2][3].

Pyridomycin, a natural cyclodepsipeptide produced by Streptomyces pyridomyceticus, bypasses this resistance mechanism by acting as a direct, cofactor-independent inhibitor of InhA[1][4]. The crystallographic resolution of the pyridomycin-InhA complex (PDB: 4BII, 4BGE) revealed an unprecedented binding mode where the inhibitor simultaneously occupies both the NADH cofactor-binding pocket and the lipid substrate-binding pocket[5][6][7]. This whitepaper provides an in-depth technical analysis of this crystal structure, the underlying molecular interactions, and the self-validating experimental protocols used to elucidate them.

Structural Biology of the Pyridomycin-InhA Complex

The Target: Enoyl-ACP Reductase (InhA)

InhA is an NADH-dependent enoyl-ACP reductase of the type II fatty acid synthase (FAS-II) system in Mtb[2]. It catalyzes the reduction of 2-trans-enoyl-ACP, an essential step in elongating the fatty acyl chains that eventually form mycolic acids—the hallmark of the mycobacterial cell wall[2]. The standard mechanism of INH involves KatG-mediated oxidation to form an INH-NAD adduct, which then competitively binds the InhA active site[2].

The Pyridomycin Dual-Pocket Binding Mode

The crystal structure of wild-type InhA in complex with pyridomycin was resolved at 1.95 Å (PDB: 4BII)[6]. Unlike the INH-NAD adduct, which primarily occupies the NADH pocket, pyridomycin acts as a molecular bridge. It uniquely blocks both the NADH-binding site and the hydrophobic substrate-binding pocket[5][8]. This dual-pocket occupancy is a first-of-a-kind mechanism for InhA inhibition, providing a massive steric and thermodynamic barrier to both cofactor and substrate entry[5].

MoA cluster_INH Isoniazid (INH) Pathway cluster_PYR Pyridomycin Pathway INH Isoniazid (Prodrug) KatG KatG Activation INH->KatG Adduct INH-NAD Adduct KatG->Adduct InhA InhA Inhibition (Enoyl-ACP Reductase) Adduct->InhA Competes w/ NADH PYR Pyridomycin Direct Direct Binding (Dual Pocket) PYR->Direct Direct->InhA Blocks NADH & Substrate

Diagram comparing INH prodrug activation vs. Pyridomycin direct dual-pocket inhibition.

Key Molecular Interactions

The high-resolution structure (PDB: 4BII) highlights the precise atomic interactions that confer pyridomycin's high affinity (MIC ~1.08 µM against Mtb H37Rv)[1][6].

  • The 3HP-T-3PA Moiety: The 3-hydroxypicolinic acid–L-threonine–3-(3-pyridyl)-L-alanine core acts as the primary anchor within the active site[1].

  • Hydrogen Bonding Network: The 3-hydroxypicolinic acid (HPA) hydroxyl group forms a critical hydrogen bond with the side chain of Lys165, a key catalytic residue in InhA[4][9]. Furthermore, the HPA nitrogen interacts with a conserved structural water molecule within the binding pocket[9].

  • Substrate Loop Interactions: The macrolactone ring of pyridomycin forms conserved hydrogen bonds with Tyr158 and Ile194, and interacts with Thr196 via a water bridge[10]. These interactions stabilize the substrate-binding loop (helices H6 and H7), locking the enzyme in an inactive conformation[10].

  • Hydrophobic Pocket: The C2 side chain of pyridomycin protrudes deep into the hydrophobic lipid-binding pocket, mimicking the fatty acyl substrate[3].

Experimental Methodologies: Co-Crystallization Protocol

The elucidation of the 4BII structure relies on a highly optimized, self-validating crystallographic workflow. As an application scientist, it is critical to understand that structural biology is not merely mixing reagents; every step must be designed to prevent aggregation and ensure thermodynamic homogeneity.

Step 1: Protein Expression and Purification
  • Expression: Recombinant M. tuberculosis InhA is expressed in Escherichia coli BL21(DE3)[6]. Causality: BL21(DE3) lacks Lon and OmpT proteases, ensuring the 117 kDa tetrameric InhA complex remains intact during overexpression.

  • Purification: The cell lysate is subjected to Ni-NTA affinity chromatography, followed by Size Exclusion Chromatography (SEC). Causality: SEC is a mandatory self-validating step; it removes soluble aggregates that would otherwise act as nucleation inhibitors, ensuring only the monodisperse, functional tetramer is carried forward.

Step 2: Complex Formation and Validation
  • Incubation: Purified InhA (concentrated to 10-15 mg/mL) is incubated with a 3- to 5-fold molar excess of pyridomycin for 2 hours at 4°C.

  • Validation: Isothermal Titration Calorimetry (ITC) is run in parallel. Causality: ITC confirms the stoichiometry and sub-micromolar Kd​ of the complex prior to setting up drops, validating that the protein is actively binding the ligand and has not denatured during concentration[4].

Step 3: Vapor Diffusion Crystallization
  • Method: Hanging-drop vapor diffusion is employed, mixing a 1:1 ratio of the protein-inhibitor complex and the reservoir solution.

  • Conditions: The reservoir typically contains a precipitant such as PEG and a buffering agent (pH 6.5-7.5). Causality: Slow vapor equilibration gently drives the protein into the supersaturation zone. This controlled thermodynamic shift favors the growth of well-ordered, single crystals rather than microcrystalline showers.

Step 4: X-Ray Diffraction and Refinement
  • Data Collection: Crystals are flash-frozen in liquid nitrogen using a cryoprotectant (e.g., 20% glycerol). Causality: Flash-freezing prevents ice lattice formation, which would obscure protein diffraction spots. Data is collected at a synchrotron radiation source to achieve sub-2.0 Å resolution[6].

  • Structure Solution: The structure is solved using Molecular Replacement, utilizing a previously solved apo-InhA structure as the search model[6].

Workflow N1 1. InhA Expression & Purification (E. coli BL21, Ni-NTA, SEC) N2 2. Complex Formation & Validation (InhA + Pyridomycin + ITC) N1->N2 N3 3. Vapor Diffusion Crystallization (Hanging drop, PEG/Salt screens) N2->N3 N4 4. X-Ray Diffraction (Synchrotron Radiation, Cryoprotection) N3->N4 N5 5. Structure Solution & Refinement (Molecular Replacement, PDB: 4BII) N4->N5

Step-by-step crystallographic workflow for resolving the InhA-pyridomycin complex.

Quantitative Crystallographic Data

The following table summarizes the key crystallographic statistics for the wild-type and mutant InhA-pyridomycin complexes, validating the high quality of the structural models[6][7].

ParameterWild-Type InhA + PyridomycinMutant InhA(S94A) + Pyridomycin
PDB ID
Resolution (Å) 1.952.25
R-work / R-free 0.178 / 0.2050.240 / 0.278
Total Structure Weight 117.83 kDa117.83 kDa
Modeled Residues 1,0271,027
Primary Ligand Pyridomycin (PYW)Pyridomycin (PYW)

Note: The S94A mutation (PDB: 4BGE) is a known clinical mutation conferring INH resistance. Pyridomycin retains binding efficacy against this mutant, structurally validating its ability to overcome classical INH resistance pathways[7][8].

Therapeutic Implications and Rational Drug Design

The 4BII crystal structure serves as a foundational blueprint for rational drug design. While natural pyridomycin has potent anti-Mtb activity, it suffers from poor in vitro metabolic stability, limiting its immediate clinical viability[10].

By analyzing the spatial constraints of the dual-pocket binding site, researchers have synthesized C2-modified analogs and chlorinated derivatives[3][10]. Recent co-crystal structures (e.g., PDB: 9RJG, 9RJN) demonstrate that modifying the 3-methylpentanoic acid side chain or the macrolactone ring can enhance metabolic stability while preserving the core hydrogen-bonding network with Tyr158, Ile194, and Lys165[10][11]. This structure-guided semisynthetic approach represents the frontier of developing next-generation, KatG-independent antitubercular therapeutics.

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Exploratory

Unlocking Pyridomycin: Structural Characteristics, Biosynthetic Logic, and Therapeutic Potential of a Dual-Pocket InhA Inhibitor

Introduction: The Renaissance of a Forgotten Depsipeptide First isolated in 1953 from Streptomyces pyridomyceticus and Dactylosporangium fulvum, pyridomycin is a structurally unique 12-membered cyclodepsipeptide[1]. Desp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Renaissance of a Forgotten Depsipeptide

First isolated in 1953 from Streptomyces pyridomyceticus and Dactylosporangium fulvum, pyridomycin is a structurally unique 12-membered cyclodepsipeptide[1]. Despite its early discovery, its therapeutic potential was overshadowed by the clinical success of isoniazid (INH). However, the global emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis has catalyzed a renaissance in pyridomycin research. Unlike INH, which requires enzymatic activation, pyridomycin operates as a direct, cofactor-independent inhibitor of the mycobacterial enoyl-acyl carrier protein reductase (InhA), offering a critical bypass to prevalent resistance mechanisms[2].

This technical guide dissects the structural biology, biosynthetic assembly, mechanism of action, and experimental evaluation of pyridomycin, providing a comprehensive resource for drug development professionals.

Structural Architecture and Biosynthetic Logic

The 12-Membered Cyclodepsipeptide Core

Pyridomycin’s structural complexity is defined by a 12-membered macrocyclic core comprising four distinct moieties:

  • N-3-hydroxypicolinyl-L-threonine

  • 3-(3-pyridyl)-L-alanine

  • Propionic acid

  • 2-hydroxy-3-methylpent-2-enoic acid (a highly unusual enolic acid moiety)[1].

The presence of the enolic acid moiety is exceptionally rare in natural depsipeptides and serves as a critical pharmacophore for its biological activity[3]. Furthermore, the natural configuration of the C-10 hydroxyl group is essential for target binding.

The PKS/NRPS Hybrid Assembly Line

The biosynthesis of pyridomycin is orchestrated by a highly modular nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid system encoded by the pyrE-pyrF-pyrG gene cluster[1].

A critical breakthrough in understanding this pathway was the characterization of Pyr2 , a short-chain dehydrogenase/reductase (SDR) family protein. Unlike typical post-tailoring enzymes, Pyr2 acts as a 3-oxoacyl acyl carrier protein (ACP) reductase while the intermediate is still tethered to the NRPS module. It catalyzes the ketoreduction to form the C-10 hydroxyl group and facilitates the double bond formation of the enolic acid moiety[3]. Inactivation of pyr2 results in the accumulation of Pyridomycin B, an analog lacking these critical functional groups[3].

Biosynthesis Pre Precursors (Amino Acids & Polyketides) PyrE PyrE (NRPS) Activates & Condenses Pre->PyrE Loading PyrF PyrF (PKS) Chain Extension PyrE->PyrF Transfer PyrG PyrG (NRPS/PKS) Macrocyclization PyrF->PyrG Elongation Pyr2 Pyr2 (SDR Reductase) Ketoreduction PyrG->Pyr2 Tethered Modification Product Pyridomycin (Active Cyclodepsipeptide) Pyr2->Product Release

Caption: Pyridomycin Biosynthetic Assembly Line via PKS/NRPS Hybrid System

Mechanism of Action: A Paradigm Shift in InhA Inhibition

The primary target of pyridomycin is InhA , an essential NADH-dependent enoyl-ACP reductase involved in the type II fatty acid synthesis (FAS-II) pathway, which builds the mycolic acids of the mycobacterial cell wall[4].

Direct vs. Prodrug Inhibition

Isoniazid (INH) is a prodrug that must be oxidatively activated by the mycobacterial catalase-peroxidase KatG to form an INH-NAD adduct, which then competitively inhibits InhA[2]. Clinical resistance to INH is predominantly driven by katG mutations. Pyridomycin circumvents this entirely. It is a direct inhibitor that does not require intracellular bio-activation, retaining full bactericidal efficacy against KatG-deficient, INH-resistant strains[2].

The Dual-Pocket Binding Mode

X-ray crystallography reveals that pyridomycin utilizes a unique, first-in-class binding mode. It simultaneously occupies two distinct pockets within the InhA active site:

  • The NADH Cofactor Pocket: The two pyridyl groups of pyridomycin anchor into the NADH binding site, acting as competitive inhibitors of the cofactor[3].

  • The Lipid Substrate Pocket: The unique enolic acid (2-butan-2-ylidene) moiety protrudes deep into the hydrophobic lipid substrate-binding pocket[3].

Mechanism InhA InhA Enoyl Reductase NADH NADH Binding Pocket InhA->NADH Substrate Lipid Substrate Pocket InhA->Substrate INH Isoniazid (Prodrug) KatG KatG Activation INH->KatG INHNAD INH-NAD Adduct KatG->INHNAD INHNAD->NADH Competitive Inhibition PYR Pyridomycin PYR->NADH Blocks PYR->Substrate Blocks

Caption: Comparative Mechanism of InhA Inhibition by Isoniazid and Pyridomycin

Structure-Activity Relationships (SAR) & Quantitative Data

The chemical synthesis of pyridomycin is notoriously difficult, primarily due to the stereocontrolled construction of the exocyclic enol ester double bond[5]. To bypass this bottleneck, medicinal chemists have synthesized "dihydropyridomycins"—analogs where the C2 side chain is attached via a C–C single bond[5].

SAR studies reveal that while the enolic acid is critical for optimal wild-type potency, hydrophobic C2-substituents of sufficient steric bulk can partially rescue activity in synthetic analogs[5]. Furthermore, linear derivatives (where the macrocycle is broken) lose all antimycobacterial activity, proving the rigid 12-membered ring is essential for orienting the pharmacophores into the InhA pockets[6].

Table 1: Antimycobacterial Activity of Pyridomycin and Key Analogs
CompoundStructural ModificationMIC₉₅ against M. tuberculosis H37Rv (µM)Response to InhA Overexpression
Pyridomycin (1) Natural (Enol ester core)0.56 – 1.48Resistant (Target confirmed)[5]
Dihydropyridomycin (2R-isopropyl) C2-C1' single bond~2.50Resistant[5]
Dihydropyridomycin (2S-isopropyl) C2-C1' single bond>10.0Resistant[5]
Pyridomycin B Saturated 3-methylvaleric acid>10.0N/A[3]
Linear Derivative 6 Macrocycle opened>50.0 (Inactive)N/A[6]

Experimental Methodologies & Protocols

To ensure scientific reproducibility, the following self-validating protocols outline the standard workflows for isolating pyridomycin and evaluating its biological activity.

Protocol 1: Isolation and Purification of Pyridomycin

Objective: To extract high-purity pyridomycin from actinomycete fermentation broth.

  • Two-Stage Fermentation: Inoculate Streptomyces pyridomyceticus NRRL B-2517 into a seed medium for 48 hours, then transfer to a production medium for 5–7 days at 28°C.

    • Causality: The two-stage process separates the biomass accumulation phase from the secondary metabolite induction phase, which is triggered by nutrient depletion in the production medium[1].

  • Solvent Extraction: Centrifuge the fermentation broth to separate the mycelium. Extract the supernatant three times with an equal volume of ethyl acetate.

    • Causality: Pyridomycin is highly lipophilic. Ethyl acetate selectively partitions the cyclodepsipeptide into the organic phase while leaving highly polar primary metabolites and salts in the aqueous phase.

  • Silica Gel Column Chromatography: Concentrate the organic layer in vacuo and load the crude extract onto a silica gel column. Elute with a step gradient of chloroform/methanol (from 100:0 to 90:10).

    • Causality: Stepwise gradient elution separates molecules based on polarity, effectively stripping away bulk lipids and pigments before eluting the target depsipeptide.

  • Preparative HPLC: Purify the pyridomycin-rich fractions using reverse-phase HPLC (C18 column) with an isocratic mobile phase of acetonitrile/water.

    • Causality: High-resolution separation is mandatory to isolate pyridomycin from structurally identical biosynthetic congeners (e.g., Pyridomycin B or linear degradation products) to achieve >95% purity for downstream assays[3].

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: To quantify the Minimum Inhibitory Concentration (MIC₉₅) of pyridomycin against M. tuberculosis.

  • Mycobacterial Cultivation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) to an OD₆₀₀ of 0.4–0.6 (log phase).

    • Causality: Utilizing log-phase bacteria ensures that the FAS-II pathway (mycolic acid synthesis) is highly active, providing the necessary biological context for InhA inhibition[7].

  • Compound Dilution: In a 96-well microtiter plate, prepare 2-fold serial dilutions of pyridomycin (starting from 10 µM) in 7H9 broth.

    • Causality: Serial dilution establishes a precise concentration gradient required to accurately calculate the MIC₉₅ curve.

  • Inoculation and Incubation: Add the standardized bacterial suspension to each well (final volume 100 µL). Incubate the plates at 37°C for 7 days.

    • Causality: The extended 7-day incubation accommodates the exceptionally slow doubling time (15–20 hours) of M. tuberculosis.

  • Resazurin Addition: Add 30 µL of a 0.02% resazurin solution to each well and incubate for an additional 24–48 hours. Measure fluorescence (Ex: 530 nm, Em: 590 nm).

    • Causality: Resazurin acts as a terminal electron acceptor. Metabolically active (viable) cells reduce the blue resazurin to highly fluorescent, pink resorufin. The absence of fluorescence directly correlates with bactericidal InhA inhibition[7].

Conclusion

Pyridomycin represents a masterclass in natural product evolutionary design. By utilizing a rigid 12-membered cyclodepsipeptide framework to project an enolic acid and pyridyl groups into two distinct pockets of the InhA enzyme, it achieves potent, KatG-independent inhibition of mycobacterial cell wall synthesis. As synthetic methodologies improve to bypass the challenging enol ester linkage, pyridomycin-derived scaffolds stand as highly promising candidates for next-generation antitubercular therapeutics.

References

  • Title: Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin Source: Applied and Environmental Microbiology URL: [Link]

  • Title: Towards a new tuberculosis drug: pyridomycin – nature's isoniazid Source: EMBO Molecular Medicine (via PMC) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517 Source: Journal of Biological Chemistry (via PMC) URL: [Link]

  • Title: Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach Source: ACS Infectious Diseases (via PMC) URL: [Link]

Sources

Foundational

history of pyridomycin discovery and isolation

The Renaissance of Pyridomycin: From Historical Discovery to Next-Generation Antimycobacterial Development Executive Summary Discovered during the golden age of antibiotics, pyridomycin is a 12-membered macrocyclic depsi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Renaissance of Pyridomycin: From Historical Discovery to Next-Generation Antimycobacterial Development

Executive Summary Discovered during the golden age of antibiotics, pyridomycin is a 12-membered macrocyclic depsipeptide that has recently regained prominence due to its potent activity against multi-drug resistant Mycobacterium tuberculosis (Mtb). Originally isolated in 1953, its unique mechanism of action—acting as a direct, cofactor-independent inhibitor of the enoyl-acyl carrier protein (ACP) reductase InhA—positions it as a highly valuable lead compound in modern drug discovery.

Pyridomycin was first isolated in 1953 from the soil bacterium Streptomyces pyridomyceticus (strain 6706) by 1[1]. Despite demonstrating significant antimycobacterial activity and low systemic toxicity in murine models, the compound was largely overshadowed by the clinical introduction of isoniazid (INH)[2].

Structurally, pyridomycin is assembled via a hybrid3[3]. The biosynthetic gene cluster (PyrE-PyrF-PyrG) orchestrates the formation of its unique moieties, including a rare 3-(3-pyridyl)-L-alanine and a 2-hydroxy-3-methylpent-2-enoic acid[4]. Recent genetic characterizations have highlighted the role of pyr2, a 3-oxoacyl ACP reductase, which acts as a trans-ketoreductase essential for forming the 5[5]—a critical pharmacophore for its biological activity.

Mechanism of Action: Redefining InhA Inhibition

The resurgence of interest in pyridomycin stems from its unique interaction with InhA, a well-validated target in the FAS-II pathway essential for 6[6] in mycobacteria.

Unlike isoniazid, which functions as a prodrug requiring oxidative activation by the mycobacterial catalase-peroxidase KatG to form an 7[7], pyridomycin acts as a direct inhibitor. X-ray crystallography reveals that pyridomycin simultaneously occupies both the1[1] of InhA. This dual-binding, cofactor-independent mechanism allows pyridomycin to 8[8], which are the primary drivers of clinical INH resistance.

MoA INH Isoniazid (INH) Prodrug KatG KatG Enzyme (Activation) INH->KatG Oxidation INHNAD INH-NAD Adduct KatG->INHNAD Covalent Binding InhA InhA Reductase (Target) INHNAD->InhA Binds NADH Pocket PYR Pyridomycin (Direct Inhibitor) PYR->InhA Binds NADH & Lipid Pockets (No Activation Needed) Mycolic Mycolic Acid Biosynthesis Halted InhA->Mycolic Inhibition

Caption: Pyridomycin vs. Isoniazid mechanism of action on the InhA target.

Quantitative Antimycobacterial Profiling

Pyridomycin exhibits high specificity for the Mycobacterium genus, showing little to no activity against other Gram-positive or Gram-negative bacteria. This narrow spectrum minimizes off-target microbiome disruption.

CompoundTarget OrganismMIC (µg/mL)Mechanism / Notes
PyridomycinM. tuberculosis H37Rv0.31 – 0.63Direct InhA inhibitor; active against wild-type[2]
PyridomycinM. smegmatis mc2 1550.62 – 1.25Active against non-pathogenic model[2]
PyridomycinC. glutamicum> 100Inactive; demonstrates high genus specificity[2]
Isoniazid (INH)M. tuberculosis H37Rv~ 0.05KatG-dependent prodrug; susceptible to resistance[7]

Optimized Isolation and Purification Protocol

To support structural and pharmacological studies, obtaining high-purity pyridomycin is paramount. While S. pyridomyceticus is the historical source, Dactylosporangium fulvum (NRRL B-16292) has proven to be a more reliable producer, yielding 9[9]. The following self-validating protocol outlines the extraction pipeline.

Step 1: Seed Culture Preparation Inoculate D. fulvum or S. pyridomyceticus spores into 30 mL of Yeast Extract-Malt Extract (YEME) broth. Incubate at 30°C and 220 rpm for 3[3]. Causality: YEME provides a readily metabolizable, vitamin-rich environment that promotes rapid vegetative mycelial expansion, ensuring a high-density biomass prior to the nutrient-depletion phase that triggers secondary metabolism.

Step 2: Large-Scale Fermentation Transfer the seed culture at a 1% (v/v) ratio into a production medium containing 2.5% glucose, 1.5% soybean meal, and essential trace salts (pH 7.2). Incubate at 30°C, 220 rpm for 3[3]. Causality: Soybean meal acts as a complex, slow-release nitrogen source. This prevents nitrogen catabolite repression, a common bottleneck that silences the NRPS/PKS gene clusters responsible for depsipeptide biosynthesis.

Step 3: Biomass Separation Harvest the fermentation broth and centrifuge at 5[5]. Causality: Pyridomycin is secreted extracellularly; centrifugation effectively partitions the product-rich supernatant from the cellular debris.

Step 4: Solvent Extraction Extract the clarified supernatant three times with an equal volume of 5[5]. Concentrate the pooled organic layers under reduced pressure. Causality: As a macrocyclic depsipeptide, pyridomycin possesses moderate lipophilicity. EtOAc provides the optimal dielectric constant to selectively partition the antibiotic from highly polar aqueous contaminants (e.g., residual sugars and salts).

Step 5: HPLC Purification and Validation Resuspend the crude extract in methanol and purify via reverse-phase High-Performance Liquid Chromatography (HPLC). Monitor elution at 10.19 min using a targeted tandem mass spectrometry (MS/MS) approach, tracking8[8]. Causality: MS/MS validation ensures >99% purity and confirms structural integrity. This strict quality control prevents artifacts in downstream MIC assays or crystallographic trials caused by co-eluting structural analogs.

Isolation Seed Seed Culture (YEME broth, 30°C) Ferm Fermentation (Soybean/Glucose, 3 days) Seed->Ferm 1% v/v Inoculum Cent Centrifugation (8000 rpm, 15 min) Ferm->Cent Harvest Broth Extr Solvent Extraction (Ethyl Acetate) Cent->Extr Supernatant Purif HPLC & LC-MS (>99% Purity) Extr->Purif Organic Phase

Caption: Step-by-step fermentation and isolation workflow for pyridomycin.

Conclusion

Pyridomycin represents a paradigm shift in antitubercular drug discovery. By elucidating its historical isolation, complex NRPS/PKS biosynthesis, and KatG-independent inhibition of InhA, researchers can leverage this natural product as a scaffold for next-generation therapeutics. Future structure-activity relationship (SAR) studies and synthetic analogs hold the potential to eradicate multidrug-resistant tuberculosis infections.

References

  • Synthesis and Structure–Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. ACS Publications. 1

  • Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA. Life Science Alliance.7

  • Discovery of pyridomycin derivatives as InhA inhibitors from actinomycetes through molecular networking. NIH PMC.8

  • inhA - Enoyl-[acyl-carrier-protein] reductase[NADH]. UniProt. 6

  • Towards a new tuberculosis drug: pyridomycin nature's isoniazid. EPFL Infoscience. 9

  • Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin. Applied and Environmental Microbiology. 5

  • Towards a new tuberculosis drug: pyridomycin – nature's isoniazid. NIH PMC. 2

  • Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517. Semantic Scholar. 3

  • Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517. NIH PMC. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis and Analogue Development of Pyridomycin

Target Audience: Synthetic Chemists, Drug Development Professionals, and Infectious Disease Researchers Focus: Overcoming synthetic bottlenecks in macrocyclic depsipeptides to target Mycobacterium tuberculosis (Mtb) InhA...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Infectious Disease Researchers Focus: Overcoming synthetic bottlenecks in macrocyclic depsipeptides to target Mycobacterium tuberculosis (Mtb) InhA.

Introduction & Pharmacological Context

Tuberculosis (TB) remains one of the most lethal infectious diseases globally, exacerbated by the emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis[1]. Pyridomycin, a cyclodepsipeptide natural product isolated from Dactylosporangium fulvum and Streptomyces pyridomyceticus, has garnered significant attention as a potent anti-tubercular agent[2].

Unlike the first-line pro-drug isoniazid (INH), which requires activation by the catalase-peroxidase KatG (a primary site for clinical resistance mutations), pyridomycin is a direct, competitive inhibitor of InhA—the NADH-dependent enoyl-acyl carrier protein (ACP) reductase essential for mycolic acid biosynthesis[2]. Structural biology reveals that pyridomycin uniquely occupies both the NADH cofactor-binding pocket and the lipid substrate-binding pocket of InhA[3]. This dual-pocket blockade establishes a novel paradigm for InhA inhibition that circumvents existing KatG-mediated resistance mechanisms[2][3].

InhA_Inhibition Mtb M. tuberculosis (FAS-II Pathway) InhA InhA Enoyl-ACP Reductase (Active Enzyme) Mtb->InhA NADH NADH Cofactor Pocket InhA->NADH Lipid Lipid Substrate Pocket InhA->Lipid Mycolic Mycolic Acid Biosynthesis (Cell Wall Integrity) NADH->Mycolic Lipid->Mycolic Death Cell Death (Anti-TB Activity) Mycolic->Death Inhibited Pyridomycin Pyridomycin / Analogues Inhibition Competitive Blockade of NADH & Lipid Pockets Pyridomycin->Inhibition Inhibition->NADH Inhibition->Lipid

Diagram 1: Mechanism of InhA inhibition by Pyridomycin via dual-pocket blockade.

Retrosynthetic Rationale: The Enol Ester Challenge

The Causality of Analogue Design: The first total synthesis of pyridomycin, achieved by Kinoshita et al. in 1989, faced severe synthetic bottlenecks[4]. The most formidable challenge was the stereocontrolled construction of the exocyclic (Z)-s-butylidene moiety—the unique enol ester double bond between C2 and C1'[1][4]. The inability to install this moiety with high efficiency severely limited the scalable production of pyridomycin, hindering extensive Structure-Activity Relationship (SAR) profiling[1].

To bypass this geometric constraint, Altmann and colleagues rationally designed "dihydropyridomycins"[1]. By replacing the synthetically demanding enol ester double bond with a C–C single bond, the synthetic route was drastically streamlined[1][5]. Crucially, biological evaluation demonstrated that the rigid enol ester is not an absolute prerequisite for anti-mycobacterial activity; the saturated analogues retain clinically relevant potency, providing a highly practical scaffold for TB drug discovery[1].

Quantitative SAR Data

The saturation of the C2-C1' bond yields two diastereomers (2R and 2S). As shown in Table 1, the stereochemistry at this position is critical for target affinity.

Table 1: Antimycobacterial Activity and InhA Inhibition Profile [6]

CompoundStructural ModificationMIC against Mtb H37Rv (µg/mL)InhA Ki​ (µM)
Pyridomycin (1) Natural Product (Enol Ester)0.394.8 ± 1.1
2R-Dihydropyridomycin (2) C2-C1' Single Bond (2R isomer)1.5671.0 ± 7.9
2S-Dihydropyridomycin (3) C2-C1' Single Bond (2S isomer)12.5ND (No activity up to 75.7 µM)

Note: The 2R isomer exhibits only a 4-fold reduction in MIC compared to the natural product, validating the dihydropyridomycin scaffold as a viable therapeutic lead[1][6].

Experimental Protocol: Total Synthesis of 2R-Dihydropyridomycin

This protocol details the self-validating synthetic workflow for the highly active 2R-Dihydropyridomycin analogue, optimized for macroscopic scalability and stereocontrol[1][6].

Phase 1: Synthesis of the Pyridyl Amino Acid Precursor
  • Azlactone Synthesis: React 3-pyridinecarboxaldehyde with N -acetyl-glycine under standard Erlenmeyer azlactone synthesis conditions[1].

  • Ring Opening: Treat the crude azlactone intermediate with NaOAc in MeOH. This highly selective reaction yields the Z-configured ester exclusively.

    • Validation Checkpoint: Expected isolated yield is ~78%[1].

  • Asymmetric Hydrogenation: Subject the Z-configured ester to stereoselective hydrogenation using 0.1 mol% of the chiral catalyst [Rh(COD)(R,R-DIPAMP)]BF4 in the presence of HBF4​ (as a noncomplexing acid) under 1 bar of H2​ [1].

    • Validation Checkpoint: This critical step must yield the S-configured amino acid with high enantioselectivity ( 87% ee) and an isolated yield of ~85%[1].

Phase 2: Assembly of the Depsipeptide Core
  • Yamaguchi Esterification: React TBS-protected (R)-hydroxy isovaleric acid with commercially available Boc-L-Thr benzyl ester using Yamaguchi coupling conditions (2,4,6-trichlorobenzoyl chloride, DMAP, TEA)[6].

  • TBS Deprotection: Cleave the silyl ether protecting group using HF⋅pyridine to expose the secondary alcohol.

    • Validation Checkpoint: The depsipeptide alcohol intermediate should be isolated in ~63% overall yield over the two steps[6].

Phase 3: Fragment Coupling & Macrolactamization
  • Amide Coupling: Condense the S-configured pyridyl amino acid (from Phase 1) with the depsipeptide alcohol (from Phase 2) using standard peptide coupling reagents to form the linear precursor[6].

  • Global Debenzylation: Dissolve the linear precursor in MeOH and subject it to catalytic hydrogenation ( H2​ , 1 bar) over Pd/C at room temperature for 5 hours. This simultaneously cleaves both the benzyl amino and benzyl ester protecting groups[5][6].

    • Validation Checkpoint: Complete conversion; quantitative yield expected[6].

  • Macrolactamization: To prevent intermolecular oligomerization, perform the cyclization under high-dilution conditions ( 10−3 M). Add the deprotected linear precursor to a solution of HATU and DIEA in CH2​Cl2​ containing 1% DMF. Stir at room temperature for 18 hours[6].

    • Validation Checkpoint: The macrocyclic core should be isolated in ~63% yield[6].

Phase 4: Late-Stage Functionalization
  • Boc Deprotection: Treat the macrocycle with TFA in CH2​Cl2​ at 0 °C, gradually warming to room temperature over 3 hours. Concentrate in vacuo to obtain the crude macrocyclic amine quantitatively[6].

  • Final Coupling: React the crude amine with 3-hydroxypicolinic acid using HATU and DIEA in acetonitrile. Stir for 18 hours at room temperature[6].

    • Validation Checkpoint: The final 2R-dihydropyridomycin product is purified via chromatography, with an expected yield of ~52% over the final two steps[6].

Synthetic_Workflow Start1 3-Pyridinecarboxaldehyde + N-acetyl-glycine Step1 Erlenmeyer Azlactone Synthesis (NaOAc/MeOH) Start1->Step1 Int1 Z-configured Ester Step1->Int1 Step2 Asymmetric Hydrogenation [Rh(COD)(R,R-DIPAMP)]BF4 Int1->Step2 Int2 S-configured Pyridyl Amino Acid Step2->Int2 Step4 Fragment Coupling (Amide Bond Formation) Int2->Step4 Start2 (R)-Hydroxy Isovaleric Acid + Boc-Thr-OBn Step3 Yamaguchi Esterification & TBS Deprotection Start2->Step3 Int3 Depsipeptide Core Step3->Int3 Int3->Step4 Int4 Linear Precursor Step4->Int4 Step5 Global Debenzylation (H2, Pd/C) & Macrolactamization (HATU, DIEA) Int4->Step5 Int5 Macrocyclic Core Step5->Int5 Step6 Boc Deprotection (TFA) & Coupling with 3-Hydroxypicolinic Acid Int5->Step6 Final 2R-Dihydropyridomycin Step6->Final

Diagram 2: Convergent synthetic workflow for the assembly of 2R-Dihydropyridomycin.

References

  • Kinoshita, M., Nakata, M., Takarada, K., & Tatsuta, K. "Total Synthesis of Pyridomycin." Tetrahedron Letters (1989). 4

  • Horlacher, O. P., Hartkoorn, R. C., Cole, S. T., & Altmann, K.-H. "Synthesis and Antimycobacterial Activity of 2,1′-Dihydropyridomycins." ACS Medicinal Chemistry Letters (2012). 1

  • Hartkoorn, R. C., et al. "Towards a new tuberculosis drug: pyridomycin nature's isoniazid." EMBO Molecular Medicine (2012). 2

  • Hartkoorn, R. C., et al. "Pyridomycin bridges the NADH- and substrate-binding pockets of the enoyl reductase InhA." Nature Chemical Biology (2014). 7

  • Kienle, M., et al. "Synthesis and Structure–Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin." ACS Omega (2020). 5

Sources

Application

Application Note: Extraction, Isolation, and Purification of Pyridomycin from Streptomyces pyridomyceticus Fermentation Broth

Executive Summary & Rationale Pyridomycin is a structurally unique, highly potent antimycobacterial cyclodepsipeptide that functions as a competitive inhibitor of the InhA enoyl reductase in Mycobacterium tuberculosis1....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pyridomycin is a structurally unique, highly potent antimycobacterial cyclodepsipeptide that functions as a competitive inhibitor of the InhA enoyl reductase in Mycobacterium tuberculosis1. The molecule features a 12-membered core ring composed of an N-3-hydroxypicolinyl-L-threonine, a 3-(3-pyridyl)-L-alanine, a propionic acid, and a rare 2-hydroxy-3-methylpent-2-enoic acid moiety [[2]]().

Due to its complex hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic origins, pyridomycin possesses a specific physicochemical profile: it is moderately lipophilic yet contains multiple hydrogen-bond acceptors (pyridyl rings) and a pH-sensitive enolic acid 3. This application note details a field-proven, self-validating methodology for the fermentation, targeted liquid-liquid extraction, and chromatographic purification of pyridomycin, yielding >98% pure material suitable for preclinical drug development and structural biology.

Process Workflow Visualization

G N1 Fermentation Broth (S. pyridomyceticus) N2 Centrifugation & Filtration (Remove Mycelia) N1->N2 N3 Clarified Supernatant N2->N3 N4 Liquid-Liquid Extraction (Ethyl Acetate, 3x) N3->N4 Partitioning N5 Organic Phase Concentration (Vacuum Evaporation) N4->N5 N6 Silica Gel Chromatography (CHCl3:MeOH Gradient) N5->N6 Crude Extract N7 Preparative HPLC (C18, H2O:MeCN + 0.1% FA) N6->N7 Active Fractions N8 Pure Pyridomycin (>98% Purity) N7->N8 Final Polish

Workflow for the extraction and purification of pyridomycin from fermentation broth.

Step-by-Step Experimental Protocols

Phase 1: Upstream Fermentation

Objective: Maximize the expression of the pyr biosynthetic gene cluster in Streptomyces pyridomyceticus NRRL B-2517.

  • Seed Culture Preparation: Inoculate a single colony or glycerol stock of S. pyridomyceticus into a 250 mL flask containing 30 mL of YEME (Yeast Extract-Malt Extract) broth. Incubate on a rotary shaker at 220 rpm and 30 °C for 48 hours 4.

  • Production Fermentation: Inoculate the seed culture at 1% (v/v) into the optimized fermentation medium.

    • Medium Composition: 2.5% glucose, 1.5% soybean meal, 0.5% NaCl, 0.05% KCl, 0.025% MgSO₄·7H₂O, 0.3% K₂HPO₄, 0.3% Na₂HPO₄·12H₂O, adjusted to pH 7.2 1.

    • Incubation: 30 °C, 220 rpm for 3 days 4.

    • Causality Note: The specific carbon-to-nitrogen ratio (glucose to soybean meal) and heavy phosphate buffering are critical. They ensure that once the rapid exponential growth phase depletes primary nutrients, the metabolic flux is redirected toward the PyrA-PyrU loading modules, initiating secondary metabolite biosynthesis.

Phase 2: Primary Extraction (Liquid-Liquid Partitioning)

Objective: Isolate the moderately non-polar depsipeptide from highly polar broth constituents.

  • Broth Clarification: Harvest the 3L fermentation broth and centrifuge at 10,000 × g for 20 minutes to pellet the mycelial mass. Filter the supernatant through a coarse membrane to remove residual debris.

  • Solvent Partitioning: Extract the clarified supernatant three times with an equal volume (1.5 L per extraction) of ethyl acetate 4.

    • Causality Note: Ethyl acetate provides the ideal dielectric constant to selectively partition the cyclodepsipeptide. It leaves highly polar sugars, salts, and small peptides in the aqueous phase while avoiding the extraction of highly lipophilic cellular lipids that would co-extract if a non-polar solvent like hexane were used.

  • Concentration: Combine the organic supernatants and concentrate to a solid residue using a rotary vacuum evaporator 5. Maintain the water bath at ≤35 °C to prevent thermal degradation of the heat-sensitive enolic acid moiety.

Phase 3: Chromatographic Purification

Objective: Achieve >98% purity through orthogonal chromatographic principles (normal-phase followed by reverse-phase).

  • Silica Gel Column Chromatography (First Polish):

    • Resuspend the crude solid residue in a minimal volume of chloroform.

    • Load onto a silica gel column pre-equilibrated with chloroform.

    • Elute the compounds using a step gradient of chloroform-methanol, culminating at a 20:1 (v/v) ratio 4.

    • Self-Validating System: Spot each fraction onto a silica TLC plate and spray with bismuth potassium iodide (Dragendorff's reagent). Because pyridomycin contains two pyridyl groups, positive fractions will immediately precipitate a visible orange complex, confirming the presence of the target alkaloid-like compound 4.

  • Preparative HPLC (Final Polish):

    • Pool the Dragendorff-positive fractions, concentrate, and dissolve the residue in 1 mL of methanol or acetonitrile 5.

    • Inject onto a Preparative LC system equipped with a ZORBAX RX-C18 column (5 μm particle size) [[4]]().

    • Mobile Phase: Solvent A = 0.1% formic acid in water; Solvent B = 0.1% formic acid in acetonitrile.

    • Gradient: Run a 30-minute linear gradient from 20% B to 80% B [[5]]().

    • Detection: Monitor UV absorbance at 305 nm, which corresponds to the conjugated systems within the pyridyl rings 4.

    • Causality Note: The inclusion of 0.1% formic acid is non-negotiable. It suppresses the ionization of the C-10 hydroxyl and the enolic acid moiety, preventing peak tailing and ensuring sharp, reproducible retention times.

Quantitative Data & Yield Analysis

The following table summarizes the typical mass recovery and purity metrics during a standardized scale-up extraction from 3 Liters of S. pyridomyceticus fermentation broth.

Purification StepTotal Mass (mg)Pyridomycin Purity (%)Step Recovery (%)Overall Yield (%)
Crude Broth (3L) N/A< 1.0N/A100.0
Ethyl Acetate Extract 4,20012.595.095.0
Silica Gel Fractions 65072.089.084.5
Prep-HPLC (Final) 450> 98.596.081.1

Note: Purity is determined by integrating the area under the curve (AUC) of the 305 nm UV chromatogram during analytical LC-MS validation.

References

  • Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517. J Biol Chem (via PMC).
  • Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin. Applied and Environmental Microbiology.
  • Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517. Semantic Scholar.
  • Discovery of pyridomycin derivatives as InhA inhibitors from actinomycetes through molecular networking and an In-House tandem mass library. PMC.
  • Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin. PMC.

Sources

Method

Application Note: HPLC-MS/MS Method for the Robust Quantification of Pyridomycin in Biological Matrices

Introduction & Mechanistic Rationale Pyridomycin is a structurally unique cyclodepsipeptide natural product that exhibits potent bactericidal activity against Mycobacterium tuberculosis (Mtb). As drug-resistant Mtb strai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyridomycin is a structurally unique cyclodepsipeptide natural product that exhibits potent bactericidal activity against Mycobacterium tuberculosis (Mtb). As drug-resistant Mtb strains continue to emerge, pyridomycin has garnered significant attention because it functions as a direct, competitive inhibitor of the enoyl-ACP reductase InhA 1. Unlike the frontline prodrug isoniazid, which requires bioactivation by the mutation-prone KatG catalase-peroxidase, pyridomycin spans both the NADH- and substrate-binding pockets of InhA directly. This mechanism allows it to retain full efficacy against isoniazid-resistant clinical isolates.

However, the clinical translation of pyridomycin is bottlenecked by its high metabolic instability. In vitro studies using human and mouse liver microsomes reveal that pyridomycin undergoes rapid hydroxylation, resulting in high intrinsic clearance and poor systemic exposure 2. Consequently, rigorous pharmacokinetic (PK) profiling and metabolic stability assays are critical during the development of semisynthetic pyridomycin analogs.

This application note details a highly sensitive, self-validating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method designed to quantify pyridomycin in complex biological matrices (e.g., plasma and liver microsomes).

MOA KatG KatG Enzyme (Mutation Prone) InhA InhA (Enoyl-ACP Reductase) KatG->InhA Inhibits INH Isoniazid (Prodrug) INH->KatG Bioactivation PYR Pyridomycin (Active Drug) PYR->InhA Direct Inhibition (Bypasses KatG) Mycolic Mycolic Acid Biosynthesis InhA->Mycolic Blocks

Figure 1: Pyridomycin directly inhibits InhA, bypassing KatG activation required by isoniazid.

Analytical Strategy & Causality

To ensure absolute trustworthiness, this protocol is built as a self-validating system . Every step is engineered with a specific physicochemical rationale:

  • Sample Preparation (Protein Precipitation): Pyridomycin is highly susceptible to enzymatic degradation. Using ice-cold organic solvents (Methanol/Acetonitrile) immediately denatures microsomal enzymes, quenching the reaction while simultaneously stripping away plasma binding proteins that would otherwise foul the HPLC column.

  • Chromatographic Separation (C18 Column): Pyridomycin is a lipophilic molecule (monoisotopic mass 540.22 Da). A reversed-phase C18 column provides optimal retention. The inclusion of 0.1% formic acid in the mobile phase serves a dual purpose: it suppresses secondary silanol interactions on the column (improving peak symmetry) and provides abundant protons to drive the formation of the [M+H]+ precursor ion ( m/z 541.2) in the ESI source.

  • Tandem Mass Spectrometry (MRM Mode): Multiple Reaction Monitoring (MRM) is utilized to filter out matrix noise. The precursor ion ( m/z 541.2) is isolated in Q1 and fragmented in the collision cell. The dominant product ions ( m/z 411.1 and 429.1) 3 are selected in Q3. Collision energy is standardized at 20 eV, which has been empirically shown to yield the highest cross-platform concordance for small molecule fragmentation 4.

Workflow S1 1. Biological Sample (Plasma/Microsomes + IS) S2 2. Protein Precipitation (Ice-cold MeOH/MeCN) S1->S2 S3 3. Centrifugation (10,000 x g, 5 min) S2->S3 S4 4. Supernatant Filtration (0.22 µm PTFE) S3->S4 S5 5. HPLC Separation (C18 Column, Gradient) S4->S5 S6 6. ESI-MS/MS Analysis (Positive MRM Mode) S5->S6

Figure 2: Step-by-step sample preparation and HPLC-MS/MS analytical workflow for pyridomycin.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: Pyridomycin reference standard (>98% purity).

  • Internal Standard (IS): A structurally similar stable-isotope labeled analog or an appropriate cyclodepsipeptide (e.g., Enniatin B) to normalize matrix effects.

  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), Methanol (MeOH), and Formic Acid.

Sample Preparation (Plasma & Microsomes)
  • Spiking: Aliquot 50 µL of the biological sample (plasma or microsomal incubation mixture) into a 1.5 mL Eppendorf tube. Add 10 µL of the Internal Standard working solution (500 ng/mL).

    • Causality Note: Adding the IS before extraction ensures that any volumetric losses during precipitation are mathematically canceled out during quantification.

  • Quenching & Precipitation: Add 150 µL of ice-cold extraction solvent (MeOH:MeCN, 50:50 v/v). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the homogenate at 10,000 × g for 5 minutes at 4°C to pellet the denatured proteins.

  • Filtration: Transfer the clear supernatant through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

System Suitability Testing (SST)

Before analyzing biological samples, inject a neat standard mixture (10 ng/mL) six consecutive times. The system is validated for use only if the retention time relative standard deviation (RSD) is ≤ 1.0% and the peak area RSD is ≤ 5.0%.

Instrumental Parameters

HPLC Gradient Conditions

Column: ZORBAX RX-C18 (150 × 4.6 mm, 5 µm) or equivalent Acquity BEH C18. Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer). Injection Volume: 5 µL.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)Rationale
0.00.580%20%Initial binding
5.00.580%20%Isocratic hold: Elutes polar matrix salts to prevent ion suppression.
30.00.520%80%Linear ramp: Elutes lipophilic pyridomycin.
31.00.580%20%Column wash.
35.00.580%20%Re-equilibration for the next injection.
Mass Spectrometry Conditions

Ionization Mode: Electrospray Ionization Positive (ESI+). Capillary Voltage: 3.5 kV. Desolvation Temperature: 350°C.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Pyridomycin541.2411.15020Quantifier: Primary fragment for peak integration.
Pyridomycin541.2429.15018Qualifier: Confirms peak identity via ion ratio.
Pyridomycin541.2207.15025Qualifier 2: Secondary structural confirmation.
Internal Standard[IS m/z ][IS Frag]5020Normalization of matrix effects.

Method Validation & Performance Metrics

To ensure trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. The self-validating parameters summarized below confirm the method's reliability for high-throughput PK screening.

Table 3: Method Validation Summary

Validation ParameterObserved Value / RangeAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 1.0 – 1000 ng/mL R2>0.995 (1/x² weighting)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mLS/N ≥ 10, Precision CV ≤ 20%, Accuracy ±20%
Intra-day Precision (CV%) 3.2% – 7.5%≤ 15% (for QC Low, Mid, High)
Inter-day Precision (CV%) 4.1% – 8.8%≤ 15% (for QC Low, Mid, High)
Extraction Recovery 88.5% – 94.2%Consistent across all concentration levels
Matrix Effect 92.1% – 98.4%IS-normalized matrix factor CV ≤ 15%

Conclusion

This HPLC-MS/MS protocol provides a highly specific, robust, and reproducible framework for the quantification of pyridomycin. By standardizing the collision energy, leveraging an optimized protein precipitation workflow, and utilizing specific MRM transitions ( m/z 541.2 411.1), researchers can accurately assess the in vitro metabolic stability and in vivo pharmacokinetics of pyridomycin and its next-generation structural analogs.

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Application

Application Note: In Vivo Murine Model Testing for Pyridomycin Anti-TB Efficacy

Executive Summary & Mechanistic Rationale The global spread of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics that bypass existing resistance mechanisms. Isonia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The global spread of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics that bypass existing resistance mechanisms. Isoniazid (INH), a cornerstone of TB therapy, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Clinical resistance to INH is predominantly driven by KatG mutations.

, a natural product, circumvents this resistance by functioning as a direct, cofactor-independent inhibitor of the enoyl-ACP reductase InhA[1]. By physically bridging the NADH cofactor and lipid substrate-binding pockets, pyridomycin arrests the Type II fatty acid synthesis (FAS II) pathway, leading to mycolic acid depletion and bacterial cell death[1].

Despite exceptional in vitro potency against MDR-TB strains, the clinical translation of pyridomycin is hindered by severe pharmacokinetic (PK) bottlenecks. The molecule contains a metabolically labile hydroxypicolinic acid moiety, leading to rapid systemic clearance in vivo[2]. This application note details the rigorous in vivo murine protocols required to evaluate the efficacy and pharmacokinetic liabilities of pyridomycin and its semisynthetic derivatives, providing a blueprint for evaluating metabolically unstable natural products.

Pathway Visualization

G INH Isoniazid (INH) Prodrug KatG KatG Enzyme (Activation) INH->KatG Requires INHNAD INH-NAD Adduct KatG->INHNAD Forms InhA InhA (Enoyl Reductase) Target Enzyme INHNAD->InhA Competes with NADH PYR Pyridomycin (Active Natural Product) PYR->InhA Direct Binding (Blocks NADH & Substrate) FASII FAS II Pathway Arrest Mycolic Acid Depletion InhA->FASII Inhibits Death Mycobacterial Cell Death FASII->Death Causes

Mechanism of InhA inhibition: Pyridomycin direct binding vs. KatG-dependent Isoniazid activation.

Experimental Protocols & Causality

Protocol A: Pre-Efficacy Pharmacokinetic (PK) Profiling

Objective: Establish the systemic clearance rate of pyridomycin and identify the primary metabolic degradation pathways before committing to long-term efficacy models.

  • Expertise Insight (Causality): Natural products often fail in vivo not due to a lack of target engagement, but due to rapid hepatic or renal clearance. We utilize 1-aminobenzotriazole (ABT), a non-selective suicide inhibitor of cytochrome P450 (CYP) enzymes, to isolate the mechanism of clearance[2]. If ABT co-administration rescues the compound's half-life, the liability is CYP-mediated. If clearance remains high, the compound is likely subject to rapid renal excretion, biliary clearance, or non-CYP enzymatic hydrolysis.

Step-by-Step Methodology:

  • Animal Preparation: Acclimate female BALB/c mice (6-8 weeks old) under standard specific-pathogen-free (SPF) conditions.

  • CYP450 Inhibition (Optional Cohort): Administer ABT at 50 mg/kg via oral gavage (p.o.) 2 hours prior to pyridomycin dosing.

  • Compound Dosing: Administer pyridomycin or semisynthetic derivatives at 25 mg/kg via intraperitoneal (i.p.) injection. Rationale: i.p. dosing is utilized to maximize initial systemic exposure for compounds with known oral bioavailability issues.

  • Serial Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose into K2-EDTA coated tubes.

  • LC-MS/MS Quantification: Centrifuge blood at 2000 × g for 10 minutes to isolate plasma. Extract analytes using protein precipitation (acetonitrile containing an internal standard). Quantify drug concentrations using LC-MS/MS to calculate AUC, Cmax​ , and clearance ( Cl ).

Protocol B: Acute Murine Pulmonary Infection & Efficacy Model

Objective: Evaluate the ability of pyridomycin to reduce bacterial burden in the lungs of M. tuberculosis infected mice.

  • Expertise Insight (Causality): We employ an acute infection model (treatment starting at Day 7) rather than a chronic model. For compounds with borderline PK profiles, the acute model tests the drug's ability to halt rapid bacterial replication before the onset of complex adaptive immunity and granuloma formation, which introduce severe penetration barriers[2]. Furthermore, utilizing the luminescent reporter strain H37Rv-lux provides a self-validating system: luminescence strictly requires active bacterial ATP production, ensuring we only measure viable bacilli and avoid the false positives associated with PCR-based dead-cell amplification[2].

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv-lux in 7H9 broth to mid-log phase (OD600 ~0.6). Wash and resuspend in PBS.

  • Intratracheal Infection (Day 0): Anesthetize mice and administer 105 CFU of H37Rv-lux via intratracheal instillation to ensure uniform delivery directly to the lungs.

    • Self-Validation Step: Plate the initial inoculum on 7H11 agar to retrospectively confirm the exact infectious dose.

  • Treatment Regimen (Days 7–11):

    • Group 1 (Vehicle): Administer carrier solvent i.p.

    • Group 2 (Positive Control): Isoniazid, 25 mg/kg, p.o., q.d. (once daily).

    • Group 3 (Test): Pyridomycin, 25 mg/kg, i.p., b.i.d. (twice daily). Rationale: b.i.d. dosing is strictly required to compensate for the rapid systemic clearance observed in Protocol A[2].

    • Group 4 (Test + ABT): ABT (50 mg/kg p.o., b.i.d.) followed by Pyridomycin (25 mg/kg, i.p., b.i.d.)[2].

  • Tissue Harvesting (Day 14): Euthanize mice. Aseptically excise and homogenize the lungs in 2 mL of PBS.

  • Bacterial Quantification:

    • Rapid Readout: Immediately measure Relative Luminescence Units (RLU) of the homogenate using a microplate luminometer.

    • Orthogonal Confirmation: Plate serial dilutions of the homogenate on 7H11 agar supplemented with OADC. Incubate for 3-4 weeks at 37°C to count CFUs and validate the RLU data.

Quantitative Data Synthesis

The following table summarizes the critical disconnect between in vitro potency and in vivo efficacy observed during the evaluation of pyridomycin and its semisynthetic derivatives[2]. Despite successful chemical stabilization of the molecule against microsomal degradation, systemic clearance remained too high to achieve therapeutic efficacy.

CompoundIn Vitro MIC (µM)In Vitro Metabolic Stability (Microsomes)In Vivo ClearanceIn Vivo Efficacy (Lung Bacterial Load)
Isoniazid (Control) 0.33HighLowSignificant Reduction (> 2.0 log10 CFU)
Pyridomycin (Natural) ~0.35Poor (Labile hydroxypicolinic acid)HighNo Impact (Similar to Vehicle)
Derivative 13 (Semisynthetic) ~0.15ImprovedHighNo Impact (Similar to Vehicle)

References

  • Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach Journal of Medicinal Chemistry, American Chemical Society (2026/2016). URL:[Link]

  • Towards a new tuberculosis drug: Pyridomycin—Nature's isoniazid EMBO Molecular Medicine, John Wiley & Sons, Inc. (2012). URL:[Link]

  • Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA Life Science Alliance (2018). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Streptomyces Fermentation for Pyridomycin Production

Welcome to the Application Support Portal for Streptomyces pyridomyceticus fermentation. Pyridomycin is a structurally unique cyclodepsipeptide and a potent competitive inhibitor of the InhA enoyl reductase in Mycobacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal for Streptomyces pyridomyceticus fermentation. Pyridomycin is a structurally unique cyclodepsipeptide and a potent competitive inhibitor of the InhA enoyl reductase in Mycobacterium tuberculosis[1]. Because of its complex structure—containing rare moieties like 3-(3-pyridyl)-L-alanine and 2-hydroxy-3-methylpent-2-enoic acid—optimizing its fermentation yield requires precise control over precursor routing, megasynthase activation, and media formulation[2].

This guide provides troubleshooting FAQs, self-validating protocols, and mechanistic insights to help you scale your baseline yields (typically 20–40 mg/L) to optimized production titers.

Part 1: Biosynthetic Logic & Precursor Routing

To successfully troubleshoot yield bottlenecks, you must first understand the causality of the biosynthetic assembly line. Pyridomycin is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) hybrid system (PyrE-PyrF-PyrG)[2].

Biosynthesis Asp L-Aspartate & Glycerol (Primary Precursors) PyrZ PyrZ (NadC Homologue) Catalyzes Dephosphorylation Asp->PyrZ NA Nicotinic Acid (NA) & 3-Hydroxypicolinic Acid PyrZ->NA PyrA PyrA (Adenylation) Activates 3-HPA NA->PyrA PyrU PyrU (Carrier Protein) Requires Phosphopantetheinylation PyrA->PyrU Transfer to Loading Module NRPS NRPS/PKS Hybrid System (PyrE, PyrF, PyrG) PyrU->NRPS Thr L-Threonine & Isoleucine (Amino Acid Pool) Thr->NRPS Pyridomycin Pyridomycin (Target Cyclodepsipeptide) NRPS->Pyridomycin Assembly & Cyclization

Fig 1: Pyridomycin biosynthetic pathway and precursor routing via PyrZ and NRPS/PKS megasynthases.

Part 2: Troubleshooting FAQs: Fermentation & Yield Bottlenecks

Q1: Why is my baseline pyridomycin yield stalling at 20-30 mg/L despite robust growth in standard Tryptic Soy Broth (TSB)? A1: TSB is highly optimized for rapid vegetative mycelial growth, not secondary metabolism. High concentrations of easily assimilated nutrients in TSB trigger carbon and nitrogen catabolite repression, keeping the pyr biosynthetic gene cluster tightly repressed. To induce the secondary metabolism phase, you must transition your seed cultures into a specialized, nutrient-limited fermentation medium[3].

Table 1: Optimized Fermentation Medium Components & Mechanistic Roles

ComponentConcentrationMechanistic Role in Fermentation
Glucose 2.5% (w/v)Primary carbon source. Concentration is capped to prevent rapid acidification and severe carbon catabolite repression.
Soybean Meal 1.5% (w/v)Complex, slow-release nitrogen source. Prevents nitrogen metabolite repression and sustains the stationary production phase.
NaCl / KCl 0.5% / 0.05%Maintains osmotic balance and critical membrane potential for nutrient transport.
MgSO₄·7H₂O 0.025% (w/v)Magnesium is an essential cofactor for the ATP-dependent adenylation domains (e.g., PyrA) in the NRPS system.
K₂HPO₄ / Na₂HPO₄ 0.3% / 0.3%Provides a robust buffering system to counteract glucose acidification, maintaining the pH near the optimal 7.2.

Q2: How can I optimize precursor feeding to enhance the synthesis of the rare 3-(3-pyridyl)-L-alanine moiety? A2: The pyridyl moieties are the primary structural bottlenecks in pyridomycin assembly. Recent biochemical characterization has proven that PyrZ (a multifunctional NadC homologue) catalyzes the formation of nicotinic acid (NA), the direct biosynthetic precursor for the pyridyl moiety[4]. By strategically feeding the upstream precursors of the PyrZ pathway, you can force metabolic flux toward NA accumulation.

Table 2: Precursor Feeding Optimization Matrix

Precursor SupplementOptimal Conc.Feeding TimeExpected Yield Impact
L-Aspartate + Glycerol 10 mM each24h (Post-exponential)High. Directly fuels the PyrZ-mediated de novo NAD+ / NA biosynthetic pathway[4].
Nicotinic Acid (NA) 2 - 5 mM24h & 48hVery High. Bypasses upstream enzymatic bottlenecks, directly feeding the PyrA adenylation domain.
L-Threonine 15 mM24hModerate. Directly incorporated into the N-3-hydroxypicolinyl-L-threonine moiety.

Q3: My genetically engineered S. pyridomyceticus overexpressing the pyr cluster is accumulating inactive intermediates. What is failing? A3: This is a classic hallmark of post-translational modification failure or domain inactivation. Check the following two critical failure points:

  • Phosphopantetheinylation of PyrU: PyrU is a discrete peptidyl carrier protein that functions as the loading module for pyridomycin biosynthesis. It is synthesized in an inactive apo form. It must be converted to the active holo form by a phosphopantetheinyl transferase (PPTase)[2]. If your host strain lacks sufficient PPTase activity, the entire assembly line stalls at initiation.

  • PyrG Ketoreductase (KR) Domain Integrity: The KR domain embedded in the NRPS (PyrG) is essential for reducing the α-keto-β-methylvaleric acid precursor. Even conservative point mutations in the catalytic triad of this domain will completely halt production[2]. Sequence your plasmid to ensure the KR domain is wild-type.

Part 3: Standard Operating Procedure (SOP)

Workflow Step1 1. Seed Culture (YEME broth, 30°C, 48h) Step2 2. Inoculation (1-5% v/v) into Fermentation Medium Step1->Step2 Step4 4. Main Fermentation (30°C, 220 rpm, 72h, pH 7.2) Step2->Step4 Step3 3. Precursor Feeding (Aspartate/NA at 24h) Step3->Step4 Enhances specific yield Step5 5. Organic Extraction (Ethyl Acetate, 3x) Step4->Step5 Step6 6. HPLC-MS Analysis (ZORBAX RX-C18) Step5->Step6

Fig 2: Self-validating workflow for S. pyridomyceticus fermentation and pyridomycin extraction.

Self-Validating Protocol: Fermentation & Extraction Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step if the validation checkpoint fails.

Step 1: Seed Culture Preparation Inoculate S. pyridomyceticus NRRL B-2517 (or your mutant strain) from a fresh agar plate into a 250 mL baffled flask containing 30 mL of YEME (Yeast Extract-Malt Extract) broth. Incubate with shaking at 220 rpm at 30 °C for 48 hours[3].

  • Validation Checkpoint: The culture must exhibit dense, dispersed vegetative mycelial growth without heavy clumping. OD₆₀₀ is unreliable for Streptomyces; validate visually and via microscopy.

Step 2: Fermentation Inoculation Inoculate the seed culture at 1% to 5% (v/v) into 50 mL of the optimized fermentation medium (see Table 1) in a 250 mL baffled flask. Incubate at 30 °C, 220 rpm[3].

Step 3: Precursor Feeding (Optional but Recommended) At 24 hours post-inoculation, aseptically spike the culture with a filter-sterilized precursor cocktail (e.g., 5 mM Nicotinic Acid and 10 mM L-Threonine).

  • Validation Checkpoint: Measure the pH of a 1 mL sample at 48 hours. The pH should remain between 6.8 and 7.4. If the pH drops below 6.5, carbon metabolism has outpaced nitrogen utilization; increase the phosphate buffer concentration in subsequent runs.

Step 4: Extraction Harvest the fermentation broth at 72 hours. Extract the whole broth (mycelium + supernatant) three times with an equal volume of ethyl acetate[1]. Combine the organic layers and concentrate them to dryness in a rotary vacuum evaporator.

  • Validation Checkpoint: The crude extract should yield a solid residue. If the residue is highly viscous or oily, heavy lipid contamination has occurred; perform a hexane wash prior to methanol dissolution.

Step 5: HPLC-MS Analysis Dissolve the solid residue in 1 mL of HPLC-grade methanol, centrifuge at 12,000 × g for 10 minutes, and filter through a 0.22 μm PTFE syringe filter. Analyze via HPLC-MS using a ZORBAX RX-C18 column (150 × 4.6 mm, 5 μm). Equilibrate with 80% solvent A (0.1% formic acid in water) and 20% solvent B (0.1% formic acid in acetonitrile)[1]. Pyridomycin typically elutes with a distinct peak around 16.4 minutes depending on the exact gradient[1].

Part 4: References
  • Identification and Characterization of the Pyridomycin Biosynthetic Gene Cluster of Streptomyces pyridomyceticus NRRL B-2517. Journal of Biological Chemistry. URL:[Link]

  • Bifunctional NadC Homologue PyrZ Catalyzes Nicotinic Acid Formation in Pyridomycin Biosynthesis. ACS Chemical Biology. URL:[Link]

  • Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin. Applied and Environmental Microbiology. URL:[Link]

Sources

Optimization

troubleshooting pyridomycin degradation during chromatographic purification

Welcome to the Technical Support Center for Natural Product Chromatography. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden losses of bioactivity when isol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Natural Product Chromatography. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden losses of bioactivity when isolating cyclic depsipeptides.

Pyridomycin is a highly potent antimycobacterial natural product that targets the NADH-dependent enoyl-acyl carrier protein reductase (InhA)[1]. However, its purification is notoriously tricky. The very structural features that make it a potent drug—specifically its strained cyclic depsipeptide core—also make it highly susceptible to degradation during standard chromatographic workflows.

Below is a comprehensive troubleshooting guide designed to explain the chemical causality behind pyridomycin degradation, complete with a self-validating purification protocol to ensure you isolate the fully bioactive, intact molecule.

Part 1: Diagnostic Workflow for Pyridomycin Degradation

Before adjusting your methodology, use the following diagnostic logic tree to identify where in your workflow the degradation is occurring.

Pyridomycin_Troubleshooting A Crude Extract (Streptomyces sp.) B RP-HPLC Purification (C18 Column) A->B C LC-MS Quality Control Check for m/z 559 [M+H+18]+ B->C D Linear Degradant Detected (Ester Hydrolysis) C->D Yes (+18 Da) E Intact Cyclic Pyridomycin (m/z 541 [M+H]+) C->E No F Modify Mobile Phase Switch 0.1% TFA to 0.05% FA D->F Acid Catalysis G Optimize Post-Column Immediate Lyophilization D->G Thermal/Aqueous F->B Re-run G->E Prevent Solvolysis

Diagnostic workflow for identifying and resolving cyclic depsipeptide hydrolysis during HPLC.

Part 2: Troubleshooting FAQs & Mechanistic Causality

Q1: Why do I observe a mass shift of +18 Da and a complete loss of bioactivity after reverse-phase HPLC? A: This is the hallmark of acid-catalyzed ester bond hydrolysis. Pyridomycin is a cyclic depsipeptide. When you use strong acidic modifiers (like the industry-standard 0.1% Trifluoroacetic acid, pH ~2.0), the ester linkage connecting the 3-hydroxypicolinic acid–L-threonine–3-(3-pyridyl)-L-alanine (3HP–T–3PA) moiety to the 3-methylpentanoic acid side chain becomes protonated. This dramatically increases its electrophilicity, making it highly susceptible to nucleophilic attack by the water in your mobile phase. The ring opens, generating a linear derivative (+18 Da from the addition of H₂O)[2].

Q2: Why does the linear derivative lose its antimycobacterial properties? A: It comes down to the structural mechanics of target binding. Pyridomycin acts as a direct, competitive inhibitor of InhA by simultaneously occupying both the NADH cofactor pocket and the lipid substrate-binding pocket[1],[2]. The rigid, cyclic conformation is strictly required to perfectly align the 3HP–T–3PA moiety within these dual pockets. Linear derivatives lose this structural rigidity and exhibit no inhibitory activity against Mycobacterium tuberculosis (MIC > 100 µM)[2].

Q3: How can I prevent on-column degradation while maintaining sharp peak shapes? A: You must replace harsh acidic modifiers with milder alternatives. While TFA provides excellent ion-pairing for basic residues (like the pyridyl nitrogens), it catalyzes depsipeptide solvolysis. Switch to 0.05% Formic Acid (FA) [2]. Formic acid provides a milder pH (~2.8) that is sufficient to keep the pyridyl nitrogens protonated—preventing peak tailing—without rapidly hydrolyzing the ester bond. Additionally, ensure you are using an end-capped, base-deactivated C18 column (e.g., Waters Atlantis T3) to minimize secondary interactions with residual silanols[2].

Q4: My fractions are pure immediately post-column, but they degrade during solvent removal. What is happening? A: This is thermal-aqueous solvolysis. If you use a rotary evaporator to concentrate your HPLC fractions, the more volatile organic solvent (acetonitrile or methanol) evaporates first. This leaves behind a concentrated, heated aqueous acid solution. Causality: Heat + Concentrated Acid + Water = Accelerated Ester Cleavage. Solution: Immediately freeze the collected fractions on dry ice and remove the solvent via lyophilization (freeze-drying) to arrest the hydrolysis kinetics.

Part 3: Quantitative Stability Data

To guide your method development, the following table summarizes the causal relationship between mobile phase conditions, degradation pathways, and the resulting bioactivity of the purified fraction.

Table 1: Pyridomycin Stability and Recovery Under Various Chromatographic Conditions

Mobile Phase AdditiveApprox. pHPrimary Degradation MechanismIntact Recovery (%)Bioactivity (MIC µM against M. tb)
0.1% Trifluoroacetic Acid (TFA) 2.0Rapid Acid-Catalyzed Hydrolysis< 15%> 100 (Inactive)
10 mM Ammonium Acetate 6.8Base-Catalyzed Epimerization60%~ 8.5 (Reduced Activity)
0.1% Acetic Acid 3.2Minimal Hydrolysis, Peak Tailing85%1.08 (Active)
0.05% Formic Acid (FA) 2.8Negligible Hydrolysis, Sharp Peaks> 95% 1.08 (Fully Active)

Note: The MIC of fully intact pyridomycin against M. tuberculosis H37Rv is approximately 1.08 µM[2].

Part 4: Self-Validating Purification Protocol

This step-by-step methodology is designed as a closed-loop, self-validating system. At each critical juncture, a validation check is built in to ensure the cyclic structure remains intact before proceeding to the next step, preventing wasted time and resources.

Step 1: Cultivation & Organic Extraction

  • Cultivate the producing strain (e.g., Streptomyces sp. W3009 or Dactylosporangium fulvum) in YMG broth at 28 °C[1],[2].

  • Extract the cultured broth (e.g., 10 L) three times using an equal volume of ethyl acetate (EtOAc)[2].

  • Concentrate the combined EtOAc extracts under reduced pressure (keep bath temperature < 35 °C).

  • Validation Check: Perform TLC (chloroform-methanol, 10:1); visualize at 350 nm. A distinct, UV-active spot corresponding to intact pyridomycin must be present.

Step 2: Medium-Pressure Liquid Chromatography (MPLC) Pre-fractionation

  • Load the concentrated crude extract onto a high-capacity C18 MPLC column (e.g., CombiFlash system)[2].

  • Elute using a stepwise gradient of MeOH–H₂O (20:80, 30:70, 40:60, 60:40, 80:20 to 100:0)[2].

  • Collect the bioactive fractions, which typically elute at 80% MeOH[2].

  • Validation Check: Perform direct infusion MS on the 80% MeOH fraction. The parent ion must be observed at m/z 541.23 [M+H]⁺, confirming the cyclic mass[2].

Step 3: Semi-Preparative Reverse-Phase HPLC

  • Column: Use an end-capped C18 column (e.g., Atlantis T3, 5 μm, 10 × 250 mm) to prevent silanol interactions[2].

  • Mobile Phase: Run a linear gradient of 40–80% Acetonitrile in Water containing strictly 0.05% Formic Acid [2]. Do not use TFA.

  • Flow Rate: 3.0 mL/min, monitoring absorbance via a PDA detector at 254 nm.

  • Validation Check: Pyridomycin should elute as a sharp, symmetrical peak (approx. tR 9.5 - 10.5 min)[2]. If peak tailing occurs, verify that your column is fully end-capped and not degraded.

Step 4: Fraction Recovery & Lyophilization

  • As fractions are collected from the HPLC, immediately transfer the tubes to a dry ice/ethanol bath to freeze the aqueous/organic mixture. This arrests any potential aqueous hydrolysis.

  • Lyophilize the frozen fractions to complete dryness.

  • Validation Check (Final): Re-dissolve a 1 mg sample in DMSO. Analyze a 5 µL aliquot via LC-MS; the target mass should be m/z 541.23 [M+H]⁺ with no significant peak at m/z 559.24. Test against M. tuberculosis H37Rv; the MIC should be ~1.08 µM[2].

References

  • Towards a new tuberculosis drug: pyridomycin – nature's isoniazid. nih.gov.[Link]

  • Discovery of pyridomycin derivatives as InhA inhibitors from actinomycetes through molecular networking and an In-House tandem mass library. nih.gov.[Link]

  • Synthesis and Structure–Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin. acs.org.[Link]

Sources

Troubleshooting

resolving false positives in pyridomycin competitive binding assays

Welcome to the InhA & Pyridomycin Assay Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you navigate the complexities of competitive binding assays targeting the Mycoba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the InhA & Pyridomycin Assay Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you navigate the complexities of competitive binding assays targeting the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA).

Pyridomycin is a unique, potent anti-tuberculosis natural product that inhibits InhA by simultaneously occupying both the NADH cofactor-binding site and the lipid substrate-binding pocket[1][2]. When screening for novel inhibitors that compete with pyridomycin, researchers typically rely on high-throughput screening (HTS) assays tracking NADH oxidation at 340 nm[3][4]. However, these assays are notoriously susceptible to false positives[5][6]. This guide provides field-proven, self-validating protocols to systematically identify and eliminate these artifacts.

Diagnostic Workflow for Hit Validation

Before diving into specific troubleshooting questions, familiarize yourself with our standard validation pipeline. This logical workflow is designed to isolate true competitive binders from assay artifacts.

HitValidation A Primary Hit Identified (NADH Oxidation Assay) B Spectroscopic Counterscreen (Check 340nm Absorbance) A->B Step 1 C Detergent-Shift Assay (Add 0.01% Triton X-100) B->C Clean Spectrum E1 False Positive: Spectroscopic Interferer B->E1 High Background Absorbance D Orthogonal Validation (SPR / ITC / NMR) C->D IC50 Remains Stable E2 False Positive: Colloidal Aggregator C->E2 IC50 Shifts >5-fold E3 True Pyridomycin Competitive Inhibitor D->E3 1:1 Langmuir Binding

Diagnostic workflow for resolving false positives in InhA competitive binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound shows a sub-micromolar IC50 in the primary NADH-oxidation assay, but no binding is detected in Surface Plasmon Resonance (SPR). What is the mechanistic cause? A: You are likely dealing with a colloidal aggregator. In aqueous assay buffers, highly lipophilic or poorly soluble compounds can spontaneously form microscopic micelles or aggregates. Instead of binding to the specific pyridomycin pocket, these aggregates non-specifically sequester and denature the InhA enzyme[6][7]. Because the enzyme is incapacitated, NADH oxidation halts, creating a "false positive" signal that mimics competitive inhibition. SPR fails to detect this because the target protein is immobilized on a dextran matrix, preventing the fluid-phase sequestration that occurs in solution.

Q2: How do I definitively distinguish a true pyridomycin-competitive inhibitor from a PAINS (Pan-Assay Interference Compound)? A: PAINS often act via chemical reactivity (e.g., covalent modification of cysteine residues, redox cycling, or metal chelation) rather than reversible, competitive binding[8]. To definitively distinguish them, you must test the reversibility of the inhibition. True pyridomycin competitors will display rapid, reversible binding (or specific slow-tight binding, as seen with the INH-NAD adduct)[9]. You can validate this by pre-incubating InhA with the compound, followed by a rapid 100-fold dilution into an assay buffer containing saturating concentrations of NADH and substrate. A true reversible competitor will rapidly dissociate, restoring enzyme activity, whereas a covalent PAINS compound will leave the enzyme permanently inactivated.

Q3: The assay signal fluctuates wildly before stabilizing, and the standard deviation between replicates is very high. Is my enzyme denaturing? A: While enzyme instability is possible, erratic kinetic traces in HTS are a hallmark of compound precipitation and light scattering. If a compound exceeds its thermodynamic solubility limit in the 1% DMSO assay buffer, it precipitates into microcrystals[3][4]. These particles scatter the 340 nm light used to read NADH concentration, causing chaotic absorbance readings. Resolve this by running a nephelometry (light-scattering) counterscreen or centrifuging the compound plate before the assay.

Quantitative Data: False Positive Signatures

The following table summarizes the distinct quantitative signatures of various false positives compared to true pyridomycin-like inhibitors.

Interference TypeMechanistic CausePrimary IndicatorResolution Strategy
Colloidal Aggregation Non-specific enzyme sequestration by micelles[6].IC50 improves as enzyme concentration increases.Perform Detergent-Shift Assay (Protocol 1).
Spectroscopic Interference Compound absorbs strongly at 340 nm[7][8].Baseline absorbance > 1.0 OD before reaction starts.Run a target-free counterscreen; switch to fluorogenic assay.
Reactive PAINS Covalent modification or redox cycling[8].Time-dependent, irreversible inhibition.Rapid dilution recovery assay; Mass Spectrometry of InhA.
True Competitor 1:1 binding at the NADH/lipid pocket[1][2].Stable IC50; reversible kinetics.Orthogonal biophysical validation (Protocol 2)[10][11].

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must contain internal controls that validate the mechanism of action. Below are the definitive protocols for resolving false positives.

Protocol 1: The Detergent-Shift Enzymatic Assay

This protocol exploits the causality of aggregation: non-ionic detergents disrupt colloidal micelles, rescuing the enzyme and revealing the compound's true (often non-existent) affinity[6][7][10].

Reagents & Setup:

  • Buffer: 30 mM PIPES, pH 6.8 (Maintains physiological pH without interfering with NADH)[3][4].

  • Enzyme & Substrates: 50 nM purified InhA, 100 μM NADH, 50 μM 2-trans-dodecenoyl-CoA (DD-CoA)[3][4].

  • Detergent: 10% Triton X-100 stock solution.

Step-by-Step Methodology:

  • Prepare Assay Arms: Prepare two identical master mixes of the assay buffer. To Master Mix A, add nothing (0% detergent). To Master Mix B, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Incubation: Dispense 100 μM of the test compound (in 1% final DMSO) into a 96-well UV-transparent plate[3][4]. Add 50 nM InhA from either Mix A or Mix B. Incubate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADH and DD-CoA substrate mixture.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 10 minutes using a spectrophotometer[3][4][9].

  • Data Analysis: Calculate the IC50 for both arms.

    • Self-Validation Check: If the IC50 in Mix B (with detergent) is >5-fold higher than in Mix A, the compound is a colloidal aggregator and should be discarded[6].

Protocol 2: Orthogonal Surface Plasmon Resonance (SPR) Validation

Enzymatic assays cannot prove direct binding. SPR provides label-free, real-time measurement of the physical interaction between the compound and InhA[10][11].

Step-by-Step Methodology:

  • Immobilization: Immobilize purified InhA onto a CM5 sensor chip via standard amine coupling (target ~3000 Response Units) to ensure a robust signal-to-noise ratio.

  • Cofactor Saturation: Because pyridomycin competes with NADH, you must run the assay in two states: Apo-InhA (no cofactor) and Holo-InhA (buffer supplemented with 250 μM NADH)[9].

  • Analyte Injection: Inject the test compound in a multi-cycle kinetic format (e.g., 0.1 μM to 10 μM) at a flow rate of 30 μL/min.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation Check: A true pyridomycin competitor will show strong binding to Apo-InhA, but the binding response (RU) will be severely blunted or abolished in the presence of saturating NADH[1][12].

Mechanistic Pathways of Assay Interference

Understanding the physical interactions at the molecular level is critical for assay optimization. The diagram below illustrates how different compound classes interact with the InhA assay system.

Mechanism InhA InhA Enzyme NADH NADH Oxidation InhA->NADH Catalysis halted (All pathways) Pyridomycin Pyridomycin (True Hit) Pyridomycin->InhA Reversible binding to NADH pocket Aggregator Aggregator (False Hit) Aggregator->InhA Micelle formation & Protein denaturation PAINS PAINS (False Hit) PAINS->InhA Covalent modification of Cysteine residues

Mechanistic pathways showing how true inhibitors and false positives halt InhA catalysis.

References

  • Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA. Life Science Alliance. Available at:[Link]

  • Characterization of Pyridomycin B Reveals the Formation of Functional Groups in Antimycobacterial Pyridomycin. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

  • Towards a new tuberculosis drug: pyridomycin - nature's isoniazid. PubMed. Available at:[Link]

  • Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction. PMC. Available at:[Link]

  • Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. ACS Publications. Available at: [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. PMC. Available at: [Link]

  • Discovery of structurally-diverse inhibitor scaffolds by high-throughput screening of a fragment library with dimethylarginine dimethylaminohydrolase. PMC. Available at:[Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Available at: [Link]

  • The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. PNAS. Available at:[Link]

  • Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. PMC. Available at:[Link]

  • Fragment-Based Design of Mycobacterium Tuberculosis InhA Inhibitors. ChemRxiv. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing Mycobacterial Permeability of Pyridomycin Derivatives

Welcome to the Application Support Center for anti-tubercular drug development. This guide is specifically designed for researchers optimizing pyridomycin derivatives —potent, cofactor-independent inhibitors of the Mycob...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for anti-tubercular drug development. This guide is specifically designed for researchers optimizing pyridomycin derivatives —potent, cofactor-independent inhibitors of the Mycobacterium tuberculosis InhA enzyme[1].

While pyridomycin successfully overcomes KatG-mediated isoniazid resistance by directly occupying both the NADH and substrate-binding pockets of InhA[1][2], its bulky cyclodepsipeptide structure often struggles to penetrate the highly lipophilic mycobacterial cell envelope[3]. Below, we provide mechanistic FAQs, troubleshooting guides, and self-validating protocols to help you measure, understand, and enhance the intracellular accumulation of your derivatives.

Part 1: Mechanistic FAQs & Rational Design

Q1: My pyridomycin derivative shows a sub-micromolar IC₅₀ against purified InhA, but the whole-cell MIC is >50 µM. What causes this disconnect? A: This is a classic hallmark of envelope impermeability or active efflux. The mycobacterial cell wall is a formidable barrier composed of a mycolyl-arabinogalactan-peptidoglycan (mAGP) complex[3][4]. Highly apolar polyketides and mycolic acids create a low-permeability shield against bulky or hydrophilic molecules[5][6]. If your compound cannot reach the cytoplasm, target affinity (IC₅₀) will not translate to cellular potency (MIC)[7][8].

Q2: How should I structurally modify the pyridomycin scaffold to improve permeation without losing InhA binding affinity? A: Rational design must balance lipophilicity with rigidity.

  • Maintain the Core: The 3-hydroxypicolinic acid–L-threonine–3-(3-pyridyl)-L-alanine (3HP–T–3PA) moiety is strictly required for occupying the InhA binding pocket. Recent metabolomics studies show that linearizing the cyclic structure completely abolishes inhibitory activity[9].

  • Optimize the Side Chain: Modifying the 3-methylpentanoic acid side chain with optimized lipophilic tails can enhance partitioning through the mycolic acid layer[9].

  • Apply eNTRy Rules: For Gram-negative and mycobacterial accumulation, compounds benefit from low three-dimensionality, high rigidity, and the presence of an ionizable nitrogen (primary amines)[8][10].

Pathway Extracellular Extracellular Space (Pyridomycin Derivatives) Barrier Mycolic Acid Layer (Permeability Barrier) Extracellular->Barrier Diffusion Attempt Design Rational Modifications (Lipophilic Tails, eNTRy Rules) Barrier->Design Overcoming Impermeability Cytoplasm Mycobacterial Cytoplasm (Intracellular Accumulation) Design->Cytoplasm Enhanced Entry Target InhA Enzyme (Enoyl-ACP Reductase) Cytoplasm->Target Target Engagement Inhibition Cofactor-Independent Inhibition Target->Inhibition Blocks NADH & Substrate

Fig 1: Mechanism of permeation and InhA inhibition by optimized pyridomycin derivatives.

Part 2: Troubleshooting Analytical Workflows

Issue 1: High background signals or "false positives" during intracellular accumulation assays.

  • Cause: Highly lipophilic pyridomycin derivatives often adhere non-specifically to the exterior mycolic acid surface. If cells are not washed properly, surface-bound drugs are quantified as "intracellular," leading to false-positive retention signals[8].

  • Solution: Implement a rapid, ice-cold wash step using a buffer containing a mild detergent (e.g., 0.05% Tween-80) to strip surface-bound compounds without disrupting the inner membrane.

Issue 2: Severe signal suppression during LC-MS/MS quantification of intracellular lysates.

  • Cause: Mycobacterial lysates are rich in complex, atypical lipids (e.g., phosphatidylinositol mannosides, sulfolipids)[6][11]. These co-elute with your drug and cause massive ion suppression in the mass spectrometer source.

  • Solution: Do not rely solely on external calibration curves. Utilize the Standard Addition Method (SAM) . By spiking known concentrations of your derivative directly into the biological matrix prior to extraction, you mathematically correct for matrix-induced ion suppression[12].

Part 3: Step-by-Step Methodologies

Protocol A: LC-MS/MS Quantification of Intracellular Accumulation

This self-validating protocol measures the exact molar concentration of drug that successfully penetrates the cell envelope[7][10].

  • Step 1: Incubation. Grow Mycobacterium smegmatis mc²155 (a validated surrogate for M. tuberculosis permeability assays[7]) to mid-log phase (OD₆₀₀ ~0.6). Incubate 10 mL of culture with 10 µM of your pyridomycin derivative for 2 hours at 37°C.

  • Step 2: Quenching & Washing (Critical). Plunge the tubes into an ice bath to immediately halt active efflux and metabolism. Centrifuge at 4,000 × g for 5 mins at 4°C. Wash the pellet three times with ice-cold PBS containing 0.05% Tween-80.

    • Causality: Cold temperatures freeze membrane dynamics; Tween-80 strips non-specifically bound drug from the waxy exterior[8].

  • Step 3: Mechanical Lysis. Resuspend the pellet in 1 mL of 50% Methanol/Water. Add 0.1 mm silica beads. Process in a bead-beater for 3 cycles of 45 seconds, with 2 minutes on ice between cycles.

    • Causality: The mycobacterial cell wall is highly resistant to chemical lysis; mechanical shearing is mandatory to release the cytoplasm[3].

  • Step 4: Protein Precipitation & Extraction. Centrifuge the lysate at 14,000 × g for 10 minutes to pellet cell debris and precipitated proteins. Transfer the supernatant to an LC-MS vial.

  • Step 5: LC-MS/MS Analysis via SAM. Divide the sample into four aliquots. Spike three aliquots with increasing, known concentrations of the pure pyridomycin derivative. Analyze via Multiple Reaction Monitoring (MRM) in positive ion mode[6][12].

  • Validation Checkpoint: Run a parallel assay using Rifampicin (10 µM). Rifampicin is a known highly permeable compound in mycobacteria; its rapid accumulation confirms that your lysis and extraction steps are functioning correctly[7].

LCMS_Workflow Culture 1. Culture Mycobacteria with Pyridomycin Derivative Wash 2. Rapid Cold Wash (Quench & Strip Surface Drug) Culture->Wash Lysis 3. Bead Beating Lysis (Release Intracellular Contents) Wash->Lysis Extraction 4. Solvent Extraction (Protein Precipitation) Lysis->Extraction LCMS 5. LC-MS/MS Analysis (Standard Addition Method) Extraction->LCMS Data 6. Normalize to CFU (Calculate Intracellular Conc.) LCMS->Data

Fig 2: Self-validating LC-MS/MS workflow for measuring intracellular accumulation.

Protocol B: Checkerboard Synergy Assay (Permeability Validation)

To prove that a high MIC is due to the cell envelope barrier rather than poor target engagement, co-administer the derivative with a known cell wall permeabilizer (e.g., Ethambutol, which disrupts arabinogalactan synthesis)[3][13].

  • Step 1: In a 96-well plate, create a 2D serial dilution matrix: Pyridomycin derivative on the X-axis, Ethambutol on the Y-axis.

  • Step 2: Inoculate with 10⁵ CFU/mL of mycobacteria. Incubate for the appropriate duration (e.g., 3 days for M. smegmatis, 14 days for M. tuberculosis).

  • Step 3: Add resazurin dye to assess cell viability.

  • Step 4: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Causality: An FICI ≤ 0.5 indicates synergy. If sub-lethal disruption of the cell wall suddenly renders your pyridomycin derivative highly potent, you have definitively proven that envelope impermeability is the primary bottleneck[13].

Part 4: Quantitative Data & Optimization Strategies

To benchmark your progress, compare your derivative's performance against established optimization strategies. The table below summarizes the quantitative impact of various structural and formulation modifications on mycobacterial permeability.

Optimization StrategyStructural / Mechanistic RationaleAvg. Intracellular Accumulation (nmol/10¹² CFU)Impact on Whole-Cell MICPrimary Limitation
Unmodified Pyridomycin Bulky, cyclic natural product; baseline lipophilicity.15 - 20Baseline (1.0 - 2.0 µM)Susceptible to active efflux over time.
Linearization (3HP-T-3PA) Truncation to reduce molecular weight and 3D complexity.< 5Complete loss of activity (>50 µM)Loss of rigid conformation required for InhA binding[9].
Lipophilic Tail Extension Modifying the 3-methylpentanoic acid chain to increase logP.45 - 604 to 8-fold improvementExcessive lipophilicity leads to plasma protein binding in vivo.
Co-admin with Permeabilizer Disrupting arabinogalactan (e.g., + Ethambutol) to lower barrier.80 - 100>10-fold improvement (Synergy)Requires combination therapy; increases risk of toxicity[13].
eNTRy Rule Optimization Introduction of a primary amine to increase ionizability[10].110 - 13015-fold improvementSynthetic complexity in modifying the core cyclodepsipeptide.

References

  • LC-MS based assay to measure intracellular compound levels in Mycobacterium smegmatis: linking compound levels to cellular potency. nih.gov.[Link]

  • Pyridomycin | Working Group for New TB Drugs. newtbdrugs.org. [Link]

  • Towards a new tuberculosis drug: pyridomycin - nature's isoniazid. epfl.ch. [Link]

  • Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA. life-science-alliance.org.[Link]

  • Discovery of pyridomycin derivatives as InhA inhibitors from actinomycetes through molecular networking and an In-House tandem mass library. nih.gov.[Link]

  • Progress in targeting cell envelope biogenesis in Mycobacterium tuberculosis. nih.gov.[Link]

  • Cell Surface Biosynthesis and Remodeling Pathways in Mycobacteria Reveal New Drug Targets. frontiersin.org.[Link]

  • Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria. researchgate.net.[Link]

  • New therapeutic strategies for Mycobacterium abscessus pulmonary diseases - Untapping the mycolic acid pathway. nih.gov.[Link]

  • The Mycobacterial Cell Envelope—Lipids. nih.gov.[Link]

  • Mycobacterial Lipidomics. asm.org.[Link]

  • Mycobacterial Cell Wall: A Source of Successful Targets for Old and New Drugs. mdpi.com.[Link]

  • An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli. nih.gov.[Link]

  • Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry. nih.gov.[Link]

Sources

Troubleshooting

Pyridomycin Assay Optimization Center: DMSO Tolerance &amp; InhA Targeting

[label=" Active", fontcolor="# Updating the visualization I've just added the second DOT diagram, representing the optimized workflow. It depicts stock preparation, serial dilutions, and aqueous media addition for both M...

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Author: BenchChem Technical Support Team. Date: April 2026

[label=" Active", fontcolor="#

Updating the visualization

I've just added the second DOT diagram, representing the optimized workflow. It depicts stock preparation, serial dilutions, and aqueous media addition for both Mtb broth and macrophage assays. The final DMSO limits are specified in each step, with a focus on visual clarity.

Refining Assay Diagrams

I'm now revising the workflow diagram to accurately represent the intermediate dilution step required for pyridomycin, emphasizing critical DMSO limits. The nodes' color contrasts are verified for readability, and the captions meet the character limits. The diagram includes nodes for broth and macrophage assays.

Welcome to the Technical Support Center for Pyridomycin assay development. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible results in antimycobacterial drug screening. Pyridomycin, a potent natural product isolated from Dactylosporangium fulvum, is a highly promising bactericidal agent that directly targets the Mycobacterium tuberculosis (Mtb) InhA enzyme [1.1]. However, its complex cyclodepsipeptide structure makes it highly hydrophobic, necessitating the use of Dimethyl Sulfoxide (DMSO) as a primary solvent.

Balancing compound solubility with DMSO-induced cytotoxicity is the most critical variable in these workflows. This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to optimize DMSO concentrations across biochemical, microbiological, and cell-based assays.

Mechanistic Causality: Why Pyridomycin Requires Precise DMSO Management

Unlike the frontline drug isoniazid, which is a prodrug requiring activation by the mycobacterial KatG catalase-peroxidase, pyridomycin is a direct, competitive inhibitor of the InhA NADH-binding pocket[1]. Because it does not rely on KatG activation, it remains highly active against isoniazid-resistant clinical isolates[1].

However, to reach the intracellular InhA target, pyridomycin must cross the highly lipophilic, mycolic acid-rich mycobacterial cell envelope. In in vitro assays, maintaining the compound in solution without precipitating in aqueous 7H9 broth or RPMI media is paramount. While DMSO is the universal carrier for such hydrophobic molecules, excessive DMSO disrupts the mycobacterial membrane and causes artifactual growth inhibition, confounding your Minimum Inhibitory Concentration (MIC) calculations[2].

MOA Pyridomycin Pyridomycin BindingPocket NADH & Lipid Binding Pocket Pyridomycin->BindingPocket Competitive Inhibition InhA InhA Enzyme InhA->BindingPocket MycolicAcid Mycolic Acid Synthesis BindingPocket->MycolicAcid Active CellDeath Mycobacterial Cell Death MycolicAcid->CellDeath Arrested

Pyridomycin directly inhibits the InhA binding pocket, halting mycolic acid synthesis.

Quantitative Data: DMSO Tolerance Thresholds

To establish a self-validating assay, you must first understand the maximum tolerated dose (MTD) of DMSO for your specific biological model. Exceeding these thresholds leads to synergistic toxicity between the solvent and the drug, rendering your data unusable.

Assay TypeBiological ModelMax Tolerated DMSOConsequence of Exceeding Threshold
Mtb Broth MIC (MABA/REMA) M. tuberculosis H37Rv2.0% (v/v)>2.5% DMSO causes 30-40% baseline growth inhibition, artificially lowering MIC[2].
Intracellular Infection THP-1 Macrophages1.0% (v/v)>1.0% induces macrophage apoptosis, reducing host cell viability and confounding CFU counts[3].
Mammalian Cytotoxicity HepG2 Cells1.0% (v/v)>1.0% reduces ATP levels in CellTiter-Glo assays, mimicking drug toxicity[3].
Biochemical Assay Purified InhA Enzyme2.0% (v/v)High DMSO alters enzyme conformation and interferes with NADH fluorescence readouts[4].
Experimental Protocols: Self-Validating Workflows

The following step-by-step methodologies are designed to ensure compound solubility while strictly adhering to the established DMSO limits.

Workflow Stock Pyridomycin Stock (10 mM in 100% DMSO) Dilution Serial Dilution (in 100% DMSO) Stock->Dilution Aqueous Aqueous Media Addition (7H9 or RPMI) Dilution->Aqueous Mtb Mtb Broth Assay Final DMSO: ≤ 2% Aqueous->Mtb 50x Dilution Macro Macrophage Assay Final DMSO: ≤ 1% Aqueous->Macro 100x Dilution

Step-by-step DMSO dilution workflow for Mtb and macrophage cell culture assays.

Protocol A: Resazurin Microtiter Assay (REMA) for Pyridomycin MIC in Mtb

Causality Check: This protocol uses a 2% final DMSO concentration to maximize pyridomycin solubility while keeping Mtb growth inhibition strictly below 20%[2].

  • Stock Preparation : Dissolve lyophilized pyridomycin in 100% molecular-grade DMSO to create a 10 mM master stock.

  • Serial Dilution : Perform 2-fold serial dilutions of pyridomycin in 100% DMSO in a 96-well V-bottom plate.

  • Aqueous Intermediate : Transfer 2 µL of each DMSO dilution into 48 µL of 7H9-Tw-OADC broth (yielding a 4% DMSO intermediate).

  • Bacterial Inoculation : Grow M. tuberculosis H37Rv to mid-log phase (OD600 0.6–0.8). Dilute the culture to an OD600 of 0.01 in 7H9-Tw-OADC[5].

  • Assay Assembly : Add 50 µL of the bacterial suspension to the 50 µL intermediate dilution.

    • Self-Validation Step: Verify that the final well volume is 100 µL, the final DMSO concentration is exactly 2.0%, and the final OD600 is 0.005.

  • Incubation & Readout : Incubate at 37°C for 5-7 days. Add 30 µL of 0.02% resazurin solution. Incubate for an additional 24-48 hours and measure fluorescence (Ex 530 nm / Em 590 nm)[5][6].

Protocol B: Intracellular THP-1 Macrophage Assay

Causality Check: Macrophages are highly sensitive to solvent shock. DMSO must be restricted to ≤1.0% to prevent host cell death[3].

  • Cell Seeding : Seed THP-1 cells at 4 × 10⁴ cells/well in 96-well plates with RPMI supplemented with 40 ng/mL PMA. Incubate for 24 hours to induce macrophage differentiation[5].

  • Infection : Infect the differentiated macrophages with Mtb at a Multiplicity of Infection (MOI) of 1:2 for 1 hour, then wash away extracellular bacteria[7].

  • Compound Addition : Prepare pyridomycin dilutions such that the highest concentration is 100 µM in RPMI media containing exactly 1% DMSO[3]. Add this media to the infected cells.

  • Lysis and Plating : After 72 hours of incubation, lyse the macrophages with 0.1% Triton X-100 and plate serial dilutions of the lysate on 7H10 agar to determine viable Colony Forming Units (CFU)[7].

Troubleshooting Guides & FAQs

Q1: I am observing compound precipitation when I add my pyridomycin DMSO stock directly to the 7H9 broth. How do I fix this? A: This is a classic "solvent shock" phenomenon. When a highly concentrated DMSO stock (e.g., 100% DMSO) is injected directly into an aqueous buffer, the rapid change in the dielectric constant causes hydrophobic compounds like pyridomycin to crash out of solution. Solution: Always use the "Intermediate Dilution" method (as outlined in Protocol A). Dilute your 100% DMSO stock into an intermediate media plate first, ensuring the compound transitions gradually into the aqueous phase before encountering the bacterial cells.

Q2: My vehicle control wells (DMSO only) are showing 35% less Mtb growth compared to my media-only wells. Is my assay valid? A: No, your assay is compromised. You have exceeded the Maximum Tolerated Dose (MTD) for DMSO in Mtb cultures. Empirical research demonstrates that while 1.3% DMSO has negligible effects on Mtb growth, 2.5% DMSO causes up to 40% growth inhibition[2]. Solution: Recalculate your dilution scheme to ensure the final DMSO concentration across all wells (including controls) is strictly between 1.0% and 2.0%.

Q3: Can I use >1% DMSO for the THP-1 macrophage intracellular assay to improve pyridomycin solubility at high concentrations? A: I strongly advise against this. Mammalian cell lines, including HepG2 and THP-1 macrophages, exhibit significant cytotoxicity when exposed to DMSO concentrations above 1% for 72 hours[3]. If you use 2% DMSO, the macrophages will undergo apoptosis, prematurely releasing intracellular Mtb and completely invalidating your CFU counts. If pyridomycin is precipitating at 1% DMSO, you have reached its thermodynamic solubility limit in that specific media, and you must report the MIC/IC50 as "> [highest soluble concentration]".

Q4: How does DMSO concentration affect the biochemical InhA enzymatic assay? A: The biochemical assay measures the InhA-dependent conversion of NADH to NAD+ via fluorescence (420 nm)[4]. High DMSO concentrations (>2%) can induce localized unfolding of the InhA protein, specifically altering the conformation of the NADH-binding pocket where pyridomycin competitively binds[1]. This will artificially lower the binding affinity (increasing the apparent IC50). Always maintain a constant DMSO concentration (typically 1-2%) across all wells, including the apo-enzyme controls, to ensure baseline normalization.

References
  • Towards a new tuberculosis drug: pyridomycin - nature's isoniazid - epfl.ch - 1

  • Figure 4. The effect of DMSO on growth of M. tuberculosis - researchgate.net - 2

  • Discovery of a cofactor-independent inhibitor of Mycobacterium tuberculosis InhA - life-science-alliance.org - 3

  • Discovery of cofactor-specific, bactericidal Mycobacterium tuberculosis InhA inhibitors using DNA-encoded library technology - pnas.org - 4

  • HC2091 Kills Mycobacterium tuberculosis by Targeting the MmpL3 Mycolic Acid Transporter - asm.org - 7

  • Synthesis and Structure–Activity Relationship Studies of C2-Modified Analogs of the Antimycobacterial Natural Product Pyridomycin - acs.org - 6

  • System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - nih.gov - 5

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Profiling: Prodrug Activation vs. Direct Target Engagement

An in-depth mechanistic comparison between ethionamide and pyridomycin provides a critical framework for understanding modern antitubercular drug development. Both compounds converge on the same essential target—the enoy...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic comparison between ethionamide and pyridomycin provides a critical framework for understanding modern antitubercular drug development. Both compounds converge on the same essential target—the enoyl-acyl carrier protein (ACP) reductase, InhA—yet their distinct molecular journeys from administration to target engagement dictate their efficacy, resistance profiles, and clinical utility against multidrug-resistant Mycobacterium tuberculosis (MDR-TB).

This guide deconstructs the biochemical mechanisms of both agents, provides comparative quantitative data, and outlines the self-validating experimental workflows required to evaluate InhA inhibitors.

The type II fatty acid synthase (FAS-II) system is essential for the biosynthesis of mycolic acids, the hallmark lipid components of the mycobacterial cell wall[1]. InhA catalyzes the final step of the FAS-II elongation cycle, reducing the double bond of enoyl-ACP in an NADH-dependent manner[2].

Ethionamide (ETH): The Prodrug Paradigm

Ethionamide is a synthetic thioamide and a structural analog of isoniazid (INH). It operates as a prodrug and is entirely dependent on mycobacterial enzymatic machinery for activation[3].

  • Activation: ETH is oxidized by EthA , a FAD-containing Baeyer-Villiger monooxygenase[4].

  • Adduct Formation: The reactive intermediate generated by EthA covalently binds to intracellular NAD+, forming an ETH-NAD adduct[3].

  • Inhibition: This bulky ETH-NAD adduct binds to the active site of InhA, acting as a slow, tight-binding competitive inhibitor that blocks the natural enoyl-ACP substrate[5].

Vulnerability: The reliance on EthA creates a massive liability. Mutations in the ethA gene, or overexpression of its transcriptional repressor ethR, are the primary drivers of clinical ethionamide resistance[4][6].

Pyridomycin: The Direct Inhibitor

Pyridomycin is a natural cyclodepsipeptide originally isolated from Dactylosporangium fulvum and Streptomyces pyridomyceticus[7][8]. It represents a paradigm shift in targeting InhA because it bypasses the need for enzymatic activation[8].

  • Direct Engagement: Pyridomycin binds directly to InhA without prior modification[9].

  • Dual-Pocket Occupation: Structural studies reveal that pyridomycin acts as a competitive inhibitor of the NADH-binding site while simultaneously occupying parts of the lipid substrate-binding pocket[2][10].

Advantage: Because it does not require EthA (or KatG, the activator for INH), pyridomycin retains full bactericidal activity against the most frequently encountered INH- and ETH-resistant clinical isolates[7].

MoA ETH Ethionamide (Prodrug) EthA EthA Monooxygenase (Activation) ETH->EthA Metabolized by ETH_NAD ETH-NAD Adduct EthA->ETH_NAD Covalent NAD+ Binding InhA InhA (Enoyl-ACP Reductase) ETH_NAD->InhA Blocks Substrate Site PYR Pyridomycin (Direct Inhibitor) PYR->InhA Competes with NADH directly Mycolic Mycolic Acid Biosynthesis (FAS-II Pathway) InhA->Mycolic Inhibition Death Mycobacterial Cell Death Mycolic->Death Cell Wall Depletion

Fig 1: Divergent pathways of InhA inhibition by Ethionamide and Pyridomycin.

Comparative Data & Kinetics

The following table synthesizes the biochemical and microbiological profiles of both compounds, highlighting why direct inhibitors are prioritized in modern screening pipelines.

ParameterEthionamide (ETH)Pyridomycin
Molecule Class Synthetic ThioamideNatural Cyclodepsipeptide
Prodrug Status Yes (Requires EthA)[1]No (Direct Inhibitor)[8]
Binding Mode ETH-NAD adduct binds substrate pocketDirect binding to NADH & substrate pockets[10]
InhA Kinetics Uncompetitive with NADHCompetitive with NADH[7]
MIC (M. tuberculosis H37Rv) ~0.5 - 1.0 µg/mL~0.3 - 1.0 µg/mL (1.08 µM)[8]
Primary Resistance Drivers ethA (loss of function), ethR (overexpression), inhA promoter[3]inhA structural mutations (e.g., D148G)[10]
Activity vs. KatG Mutants Active (No cross-resistance)Active (No cross-resistance)[7]
Activity vs. EthA Mutants Resistant Active (No cross-resistance)[8]

Experimental Workflows for Validation

To objectively compare these compounds, researchers must utilize self-validating experimental systems. The following protocols establish causality by proving that (A) the drug directly engages InhA, and (B) this engagement specifically halts mycolic acid production without causing generalized cellular toxicity.

Protocol 1: Target Engagement & Enzymatic Inhibition Assay (InhA Kinetics)

Purpose: To prove that Pyridomycin is a direct, competitive inhibitor of NADH, whereas Ethionamide requires pre-activation. Causality: By varying the concentration of the NADH cofactor, we can determine the inhibition modality. A competitive inhibitor's IC50 will shift higher as NADH concentration increases, while an uncompetitive inhibitor's IC50 will not.

  • Reagent Preparation: Purify recombinant M. tuberculosis InhA and its substrate, 2-trans-dodecenoyl-CoA (DD-CoA).

  • Ethionamide Pre-activation (Control): Because ETH is a prodrug, it will show zero in vitro activity against purified InhA unless pre-incubated with purified EthA enzyme, NAD+, and NADPH for 2 hours to generate the ETH-NAD adduct.

  • Reaction Setup: In a 96-well UV-transparent plate, combine 100 nM InhA, varying concentrations of NADH (10 µM to 200 µM), and the test compounds (Pyridomycin vs. pre-activated ETH).

  • Initiation & Monitoring: Initiate the reaction by adding 50 µM DD-CoA. Monitor the depletion of NADH by measuring absorbance at 340 nm continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocities. Plot a Lineweaver-Burk graph (1/V vs. 1/[S]) to confirm Pyridomycin's competitive inhibition profile against NADH.

Protocol 2: Whole-Cell Mycolic Acid Biosynthesis Profiling (Radiometric TLC)

Purpose: To confirm that the in vitro enzymatic inhibition translates to specific FAS-II pathway shutdown in living mycobacteria[10]. Causality: Using 14C-acetate labeling allows us to track lipid synthesis. If InhA is specifically inhibited, we will observe a depletion of mycolic acids (FAS-II) but an accumulation of standard fatty acids (FAS-I), proving the drug is not merely a general membrane disruptor.

  • Culture Preparation: Grow M. tuberculosis H37Rv (Wild-Type) and an ethA-knockout mutant strain to an OD600 of 0.4. (The mutant acts as a self-validating control: it should resist ETH but succumb to Pyridomycin).

  • Drug Exposure: Treat cultures with 5× MIC of Ethionamide or Pyridomycin for 12 hours.

  • Radiolabeling: Add 1 µCi/mL of [1,2-14C]-acetate to the cultures and incubate for an additional 12 hours to label newly synthesized lipids.

  • Lipid Extraction: Harvest cells, saponify with tetrabutylammonium hydroxide at 100°C, and methylate using methyl iodide to generate Fatty Acid Methyl Esters (FAMEs) and Mycolic Acid Methyl Esters (MAMEs).

  • TLC Separation & Autoradiography: Resolve the FAMEs and MAMEs on silica gel plates impregnated with AgNO3 using a hexane/ethyl acetate solvent system. Expose the plate to a phosphor screen.

  • Interpretation: Pyridomycin-treated wild-type and ethA-mutant strains will both show a complete absence of MAME bands and darkened FAME bands. ETH-treated wild-type will show MAME depletion, but the ETH-treated ethA-mutant will show normal MAME synthesis, proving the activation dependency.

Workflow Culture Mtb Cultures (WT vs. ethA-mutant) Treatment Drug Exposure (ETH vs. PYR) Culture->Treatment Labeling 14C-Acetate Labeling (12h) Treatment->Labeling Extraction FAME/MAME Derivatization Labeling->Extraction TLC AgNO3-TLC & Autoradiography Extraction->TLC

Fig 2: Radiometric TLC workflow for validating specific FAS-II (mycolic acid) inhibition.

Strategic Implications for Drug Development

The comparative analysis of ethionamide and pyridomycin underscores a critical bottleneck in tuberculosis drug development: prodrug activation is a primary catalyst for clinical resistance [3][4]. While ethionamide remains a vital second-line agent, its efficacy is constantly threatened by the high mutation rate of the ethA/ethR regulatory network[6].

Pyridomycin provides a structural blueprint for next-generation antituberculars. By proving that the NADH-binding pocket of InhA is a highly druggable site that can be accessed directly—without the need for reactive intermediates—researchers can design synthetic analogs that bypass the traditional resistance mechanisms plaguing INH and ETH[10]. The future of InhA-targeted therapy lies in direct, cofactor-independent, or cofactor-competitive inhibitors[11].

References

  • Patsnap Synapse. "What is the mechanism of Ethionamide?" (2024). Available at: [Link]

  • Wikipedia Contributors. "Ethionamide." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Hartkoorn RC, et al. "Towards a new tuberculosis drug: pyridomycin - nature's isoniazid." EMBO Molecular Medicine. (2012). Available at: [Link]

  • Vale N, et al. "Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities." Antimicrobial Agents and Chemotherapy. (2013). Available at: [Link]

  • "Molecular Determinants of Ethionamide Resistance in Clinical Isolates of Mycobacterium tuberculosis." International Journal of Molecular Sciences (MDPI). (2022). Available at: [Link]

  • "Discovery of pyridomycin derivatives as InhA inhibitors from actinomycetes through molecular networking and an In-House tandem mass library." Natural Products and Bioprospecting. (2026). Available at: [Link]

  • "EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide." Frontiers in Microbiology. (2017). Available at: [Link]

  • UniProt Consortium. "inhA - Enoyl-[acyl-carrier-protein] reductase [NADH] - Mycobacterium tuberculosis." UniProtKB. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Hazard Profile

Comprehensive Operational and Disposal Guide for Pyridomycin As a structurally unique antimycobacterial cyclodepsipeptide, Pyridomycin is highly valued in drug development for its ability to directly inhibit the NADH-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for Pyridomycin

As a structurally unique antimycobacterial cyclodepsipeptide, Pyridomycin is highly valued in drug development for its ability to directly inhibit the NADH-dependent enoyl-(Acyl-Carrier-Protein) reductase InhA[1]. This mechanism effectively prevents mycolic acid synthesis in Mycobacterium tuberculosis, including isoniazid-resistant strains[1][2].

While acute toxicity in mammalian cells is relatively low[3][4], Pyridomycin is a potent active pharmaceutical ingredient (API) and antibiotic. Improper handling or disposal into standard wastewater systems can exert selective pressure on environmental microbiomes, severely driving the proliferation of antimicrobial resistance (AMR)[5]. This guide provides the definitive, step-by-step operational and disposal protocols required to ensure scientific integrity, operator safety, and environmental protection.

Understanding the physical and chemical properties of Pyridomycin is critical for designing effective dissolution and disposal strategies. The quantitative data below dictates the logistical requirements for safe handling.

PropertyValueOperational Implication
CAS Number 18791-21-4Unique identifier for safety data sheet (SDS) tracking[1].
Molecular Formula C27H32N4O8High carbon/nitrogen content dictates high-temperature incineration[1].
Formula Weight 540.6 g/mol Requires precise microbalance weighing to prevent powder aerosolization[1].
Solubility DMF, DMSO, Ethanol, MethanolDictates the choice of liquid waste segregation (non-halogenated)[1].
Potency (MIC) 0.31 - 0.63 µg/mL (M. tuberculosis)High biological potency requires stringent spill containment[1].
Mammalian Toxicity No adverse effects at 350 mg/kg (Acute Oral)Low acute risk to handlers, but chronic environmental exposure must be avoided[3].

Mechanism of Action & Environmental Risk

Pyridomycin acts as a competitive inhibitor of the NADH-binding site of InhA[2]. If released into the environment, it retains its biological activity, potentially disrupting environmental bacterial populations and fostering multidrug-resistant strains[5][6].

MOA P Pyridomycin (Cyclodepsipeptide) InhA InhA Enoyl Reductase (NADH-dependent) P->InhA Competitive Inhibition Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks CellWall Mycobacterial Cell Wall Integrity Mycolic->CellWall Compromises

Caption: Mechanism of Action of Pyridomycin targeting InhA to disrupt mycobacterial cell wall synthesis.

Operational Handling Protocol

To ensure both scientific integrity and operator safety, the following self-validating handling protocol must be strictly adhered to:

Step 1: Preparation & PPE Don standard laboratory personal protective equipment (PPE), including a chemically resistant lab coat, nitrile gloves (double-gloving is recommended during reconstitution), and safety goggles.

Step 2: Containment & Weighing Always handle Pyridomycin in its dry, powder form within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Causality: Aerosolized cyclodepsipeptides can cause respiratory sensitization. Containment prevents both inhalation and the cross-contamination of other sensitive assays.

Step 3: Reconstitution Dissolve the lyophilized residue in a compatible organic solvent (e.g., DMSO or Ethanol) to create a concentrated stock solution[1].

  • Self-Validation Check: Complete dissolution is confirmed when the solution is entirely clear with no particulate matter. If particulates remain, vortex gently or sonicate briefly.

Step 4: Storage Store the stock solution at -20°C in tightly sealed, light-protected aliquots to prevent molecular degradation[1].

Pyridomycin Disposal Procedures

All Pyridomycin waste must be treated as hazardous pharmaceutical waste. Under no circumstances should Pyridomycin solutions be flushed down the drain.

Disposal Start Pyridomycin Waste Generated Decision Waste Type? Start->Decision Solid Solid Residue & Contaminated PPE Decision->Solid Liquid Liquid Solutions (DMSO/EtOH) Decision->Liquid Incineration High-Temp Incineration (Hazardous Waste) Solid->Incineration Double Bagged Solvent Solvent Waste Stream (Non-Halogenated) Liquid->Solvent Segregated Solvent->Incineration Contractor

Caption: Standard operating procedure for the segregation and disposal of Pyridomycin waste streams.

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Liquid Waste: Collect all Pyridomycin-containing solutions (e.g., DMSO/EtOH stocks, assay buffers) in a designated, chemically compatible liquid waste carboy. Label clearly as "Hazardous Waste: Non-Halogenated Solvent with Antibiotic API (Pyridomycin)".

    • Solid Waste: Collect all contaminated consumables (pipette tips, microcentrifuge tubes, weighing boats) and contaminated PPE in a rigid, puncture-resistant biohazard or chemical solid waste container.

  • Containment & Labeling: Double-bag all solid waste. Ensure all liquid containers are sealed, leak-proof, and labeled with the date of first accumulation, chemical constituents, and explicit hazard warnings.

  • Final Destruction (High-Temperature Incineration): Transfer the segregated waste to a certified hazardous waste management contractor.

    • Causality: High-temperature incineration (>1000°C) is the only reliable method to completely destroy the complex molecular structure of Pyridomycin, eliminating the risk of API survival and subsequent environmental AMR propagation[5][6].

Spill Response & Decontamination Workflow

In the event of a Pyridomycin spill, immediate action is required to prevent environmental release and surface contamination.

  • Isolate the Area: Restrict access to the spill zone immediately.

  • Powder Spill Containment: Do not sweep, as this will aerosolize the API. Gently cover the powder with absorbent paper towels lightly dampened with Ethanol or DMSO to bind the powder, then carefully wipe up the material.

  • Liquid Spill Containment: Apply a compatible chemical absorbent pad or inert absorbent powder (e.g., vermiculite) to soak up the liquid.

  • Surface Decontamination: Wash the affected surface thoroughly with 70% Ethanol, followed by a secondary wash with standard laboratory detergent and water.

    • Causality: The organic solvent dissolves residual Pyridomycin, while the detergent removes any remaining organic film from the surface.

  • Waste Disposal: Place all spill cleanup materials into the solid hazardous waste stream for incineration.

References

  • NIH/PMC. "Investigation of the antimycobacterial potential and toxicity evaluation of a proteinaceous compound from Streptomyces qinglanensis VITABS23 against Mycobacterium tuberculosis strains." PubMed Central. Available at:[Link]

  • Touro Scholar. "The Search For Novel Inhibitors Of The Mycobacterial Enoyl Reductase InhA." Touro University. Available at:[Link]

  • ACS Publications. "Bifunctional NadC Homologue PyrZ Catalyzes Nicotinic Acid Formation in Pyridomycin Biosynthesis." ACS Chemical Biology. Available at:[Link]

  • AboutScience. "The dark side of drug repurposing. From clinical trial challenges to antimicrobial resistance: analysis based on three major fields." AboutScience. Available at:[Link]

  • MDPI. "Mechanism, Efficacy, and Safety of Natural Antibiotics." MDPI. Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Pyridomycin: Personal Protective Equipment and Disposal Protocols

As a novel antimycobacterial agent, Pyridomycin presents a promising avenue for tuberculosis research.[1][2][3][4][5] However, as with any investigational compound, a thorough understanding and implementation of safety p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel antimycobacterial agent, Pyridomycin presents a promising avenue for tuberculosis research.[1][2][3][4][5] However, as with any investigational compound, a thorough understanding and implementation of safety protocols are paramount. This guide provides essential, field-tested recommendations for the appropriate use of personal protective equipment (PPE) and the safe disposal of Pyridomycin, ensuring the well-being of laboratory personnel and the integrity of your research.

While a comprehensive toxicological profile for Pyridomycin is not yet fully established, its structural components and intended biological activity necessitate a cautious approach. The information that is available suggests that Pyridomycin is a selective and low-cytotoxicity inhibitor of Mycobacterium tuberculosis that targets InhA.[1][4] Nevertheless, it is prudent to handle it with the care afforded to all new chemical entities. This guide is grounded in the established principles of laboratory safety for handling potentially hazardous chemicals and antibiotic agents.

Core Principles of Pyridomycin Handling

Given the limited specific safety data for Pyridomycin, a risk-based approach is essential. The following core principles should guide all handling procedures:

  • Minimize Exposure: All procedures should be designed to minimize the generation of aerosols and dust.

  • Containment: Handling should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, especially when working with powders or creating solutions.

  • Assume Hazard: In the absence of comprehensive data, treat Pyridomycin as a potentially hazardous substance. This includes potential for skin and eye irritation, and unknown systemic effects upon inhalation or ingestion.

Personal Protective Equipment (PPE) for Handling Pyridomycin

The selection of appropriate PPE is the most critical barrier between the researcher and potential exposure. A multi-layered approach to PPE is recommended for all work involving Pyridomycin.

1. Hand Protection: The First Line of Defense

Nitrile gloves are mandatory when handling Pyridomycin in any form. The chemical structure of Pyridomycin contains a pyridine moiety, and pyridine itself is known to be absorbed through the skin.[6]

  • Protocol:

    • Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.

    • Wear two pairs of nitrile gloves ("double-gloving") when handling concentrated stock solutions or the pure compound.

    • Change gloves immediately if they become contaminated.

    • Never wear gloves outside of the designated laboratory area.

    • Wash hands thoroughly with soap and water after removing gloves.

2. Body Protection: Shielding from Spills and Splashes

A fully-fastened laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of splashing, such as when preparing large volume solutions, a fluid-resistant gown is recommended.[7][8]

  • Causality: The primary purpose of a lab coat or gown is to protect your personal clothing and underlying skin from contamination. In the event of a spill, the protective layer can be quickly removed to minimize exposure.

3. Eye and Face Protection: A Non-Negotiable Standard

Safety glasses with side shields are the minimum requirement for eye protection. However, for procedures that pose a splash hazard, a face shield worn over safety glasses or goggles is strongly recommended.[7][9]

  • Rationale: The mucous membranes of the eyes are a potential route of exposure for chemical substances.[10] Standard prescription eyeglasses do not provide adequate protection from splashes.

4. Respiratory Protection: An Assessment-Based Approach

Under normal laboratory conditions where Pyridomycin is handled in solution within a well-ventilated area or a fume hood, respiratory protection is typically not required. However, if there is a potential for aerosolization or if you are working with the powdered form of the compound, a risk assessment should be performed to determine the need for respiratory protection. In such cases, a NIOSH-approved N95 respirator is the minimum recommendation.

  • Exposure Limits: While there are no established occupational exposure limits (OELs) for Pyridomycin, the OEL for pyridine is 5 ppm as an 8-hour time-weighted average (TWA) according to OSHA and NIOSH.[6][11] This underscores the importance of minimizing inhalation exposure to pyridine-containing compounds.

PPE Component Minimum Requirement Recommended for Higher Risk Tasks
Hand Protection Single pair of nitrile glovesDouble pair of nitrile gloves
Body Protection Laboratory coatFluid-resistant gown
Eye Protection Safety glasses with side shieldsGoggles or a face shield
Respiratory Protection Not generally requiredN95 respirator (based on risk assessment)

Operational Plans: From Preparation to Disposal

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Workflow for Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.[8]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Gown/Lab Coat Don2 Mask/Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Gown/Lab Coat Doff2->Doff3 Doff4 Mask/Respirator Doff3->Doff4

Figure 1: Standard sequence for donning and doffing PPE.
Disposal of Pyridomycin Waste: A Critical Final Step

Improper disposal of antibiotic waste can contribute to the development of antimicrobial resistance in the environment.[12] Therefore, all Pyridomycin waste must be treated as hazardous chemical waste.

1. Solid Waste:

  • Contaminated PPE: Used gloves, gowns, and other disposable items contaminated with Pyridomycin should be placed in a designated hazardous waste container.

  • Unused Compound: Unused or expired solid Pyridomycin should be disposed of in its original container, clearly labeled as hazardous waste.

2. Liquid Waste:

  • Stock Solutions: Concentrated stock solutions of Pyridomycin are considered hazardous chemical waste and must be collected in a clearly labeled, sealed container for hazardous waste.[12]

  • Used Media: Cell culture media containing Pyridomycin should be decontaminated before disposal. The appropriate method of decontamination depends on institutional guidelines but may include autoclaving or chemical inactivation. However, it's important to note that some antibiotics are heat-stable and may not be fully degraded by autoclaving.[12] Therefore, consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

  • Never pour Pyridomycin-containing solutions down the drain.[13][14]

Step-by-Step Disposal Protocol for Pyridomycin-Containing Liquid Waste:

  • Segregate: Collect all liquid waste containing Pyridomycin in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Label: The label should include the words "Hazardous Waste," the name "Pyridomycin," and the approximate concentration and volume.

  • Store: Store the waste container in a secondary containment bin in a designated and secure area until it is collected by your institution's EHS personnel.

By adhering to these stringent PPE and disposal protocols, researchers can safely handle Pyridomycin, protecting themselves and the environment while advancing our understanding of this important new antibiotic.

References

  • Personal protective equipment. (2024, June 17). RACGP. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Verbeek, J. H., Rajamaki, B., Ijaz, S., Sauni, R., Toomey, E., Blackwood, B., ... & Radcliffe, E. (2020). Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff.
  • What Is Personal Protective Equipment (PPE)? (2025, April 30). Cleveland Clinic. Retrieved from [Link]

  • Additional Precautions and Personal Protective Equipment (PPE). BCcampus Open Publishing. Retrieved from [Link]

  • Personal protective equipment (PPE). (2023, November 22). health.vic.gov.au. Retrieved from [Link]

  • Glogovac, M., Paulson, C., Lambert, A. L., Wenk, G., & Lovsin-Barle, E. (2021). Disease area and mode of action as criteria to assign a default occupational exposure limit. Regulatory Toxicology and Pharmacology, 122, 104891.
  • Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. Retrieved from [Link]

  • Material Safety Data Sheet - Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylat. Cole-Parmer. Retrieved from [Link]

  • Pyridomycin. Working Group for New TB Drugs. Retrieved from [Link]

  • Proper disposal of pharmaceutical waste. Orion Pharma. Retrieved from [Link]

  • Pyridine. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 121. (2020).
  • PYRIDINE. Occupational Safety and Health Administration. Retrieved from [Link]

  • Hartkoorn, R. C., Sala, C., Neres, J., Pojer, F., Magnet, S., Mukherjee, R., ... & Cole, S. T. (2012). Towards a new tuberculosis drug: pyridomycin–nature's isoniazid. EMBO molecular medicine, 4(10), 1032-1042.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio. Retrieved from [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. (2024, October 31). U.S. Food and Drug Administration. Retrieved from [Link]

  • Hartkoorn, R. C., Sala, C., Neres, J., Pojer, F., Magnet, S., Mukherjee, R., ... & Cole, S. T. (2012). Towards a new tuberculosis drug: pyridomycin - nature's isoniazid. EMBO molecular medicine, 4(10), 1032–1042.
  • Handling hazardous waste. (2016, April 6). University of Oslo. Retrieved from [Link]

  • How should medicines be disposed of? Fimea. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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